BMS-820132
Beschreibung
Eigenschaften
Molekularformel |
C26H33N6O7P |
|---|---|
Molekulargewicht |
572.5 g/mol |
IUPAC-Name |
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-N-[1-(diethoxyphosphorylmethyl)pyrazol-3-yl]-5-propan-2-yloxybenzamide |
InChI |
InChI=1S/C26H33N6O7P/c1-5-36-40(35,37-6-2)17-32-11-8-23(30-32)29-25(33)19-12-20(38-18(3)4)14-21(13-19)39-24-16-27-22(15-28-24)26(34)31-9-7-10-31/h8,11-16,18H,5-7,9-10,17H2,1-4H3,(H,29,30,33) |
InChI-Schlüssel |
OYUDYQMFVRHPIY-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
BMS-820132: A Technical Whitepaper on a Novel Partial Glucokinase Activator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-820132 is an orally active, partial glucokinase (GK) activator developed by Bristol Myers Squibb as a potential therapeutic agent for type 2 diabetes mellitus. Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells to trigger insulin (B600854) secretion and in hepatocytes to regulate glucose uptake and glycogen (B147801) synthesis. While full glucokinase activators have demonstrated efficacy in lowering blood glucose, they have often been associated with a significant risk of hypoglycemia. This compound was designed as a partial activator to mitigate this risk while retaining beneficial glucoregulatory effects. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical pharmacology, and available pharmacokinetic data. It is intended to serve as a resource for researchers and professionals in the field of diabetes drug development.
Mechanism of Action
Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose metabolism. It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first rate-limiting step in glycolysis. Unlike other hexokinases, GK has a low affinity for glucose and is not inhibited by its product, glucose-6-phosphate. These characteristics allow it to function as a glucose sensor, responding to fluctuations in blood glucose levels.[1][2]
In pancreatic β-cells , the increased metabolic flux resulting from GK activation leads to a rise in the ATP/ADP ratio. This, in turn, closes ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, calcium influx, and ultimately, glucose-stimulated insulin secretion (GSIS).[3][4]
In hepatocytes , GK activation promotes the conversion of glucose to glucose-6-phosphate, which can then be stored as glycogen or enter the glycolytic pathway. This process enhances hepatic glucose uptake and reduces hepatic glucose output, contributing to lower blood glucose levels.[2]
This compound acts as an allosteric activator of glucokinase, binding to a site distinct from the glucose-binding site. This binding induces a conformational change that increases the enzyme's affinity for glucose, thereby enhancing its catalytic activity at lower glucose concentrations.[1] As a partial activator, this compound is designed to provide a more modulated effect on glucokinase activity compared to full activators, with the aim of reducing the risk of hypoglycemia.
Data Presentation
In Vitro Potency
| Compound | Parameter | Value | Reference |
| This compound | AC50 | 29 nM | [5] |
Note: AC50 (Activator Concentration 50%) is the concentration of the activator that elicits 50% of the maximal response.
Preclinical Pharmacokinetics
| Species | Route of Administration | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | Half-life (h) | Reference |
| Rat | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [6][7] |
| Dog | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [6][7] |
Note: While preclinical pharmacokinetic studies were conducted in rats and dogs, specific quantitative data such as Cmax, Tmax, AUC, and half-life for this compound have not been detailed in publicly available literature.[6][7]
Preclinical Efficacy and Toxicology
| Species/Model | Dosing Regimen | Key Findings | Reference |
| High-fat diet-induced obese (DIO) mice | 3 µmol/kg and 30 µmol/kg, single oral dose | Decreased glucose levels in an oral glucose tolerance test (OGTT). | [5] |
| Sprague-Dawley (SD) rats (euglycemic) | 10-200 mg/kg, once daily for 1 month | Marked and extended hypoglycemia with associated clinical signs of toxicity and degenerative histopathological changes in the stomach, sciatic nerve, myocardium, and skeletal muscles. Resulted in body weight reduction. | [8] |
| Zucker diabetic fatty (ZDF) rats (hyperglycemic) | Once daily for 1 month | Did not induce hypoglycemia, clinical signs of hypoglycemia, or any of the histopathologic adverse effects observed in euglycemic animals. No significant effect on body weight. | [8] |
| Beagle dogs (euglycemic) | 10 mg/kg, 60 mg/kg, and 120 mg/kg, once daily for 1 month | Marked and extended hypoglycemia with associated toxicities. No significant effects on food consumption. | [5][8] |
Clinical Trials
Two Phase 1 clinical trials have been completed for this compound:
-
NCT01105429: A placebo-controlled, ascending single-dose study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics in subjects with type 2 diabetes on metformin (B114582) background therapy.[9]
-
NCT01290575: A placebo-controlled, ascending multiple-dose study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics in subjects with type 2 diabetes treated with metformin monotherapy.[10]
Note: The detailed quantitative results from these clinical trials, including human pharmacokinetic parameters and specific changes in fasting plasma glucose and HbA1c, have not been made publicly available.
Experimental Protocols
In Vitro Glucokinase Activation Assay (Fluorometric)
This protocol is a representative method for determining the in vitro potency of glucokinase activators like this compound.
Principle: The activity of glucokinase is measured in a coupled enzymatic reaction. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP+ to NADPH. The fluorescence of NADPH is measured (Excitation ~340 nm, Emission ~460 nm), which is directly proportional to the glucokinase activity.
Materials:
-
Recombinant human glucokinase
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 1 mM MgCl2, 1 mM DTT)
-
D-Glucose
-
ATP
-
NADP+
-
G6PDH
-
This compound or other test compounds
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer.
-
In a 384-well plate, add the diluted compound solution.
-
Add a solution of glucokinase, D-glucose, NADP+, and G6PDH to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes).
-
Initiate the reaction by adding a solution of ATP.
-
Immediately measure the fluorescence in a kinetic mode for a set duration (e.g., 30 minutes) at 37°C.
-
The rate of increase in fluorescence is used to calculate the glucokinase activity.
-
Data are plotted as the percentage of activation against the compound concentration, and the AC50 value is determined using a suitable curve-fitting algorithm.
Oral Glucose Tolerance Test (OGTT) in Rodents
This protocol is a standard in vivo method to assess the effect of a compound on glucose tolerance.
Principle: After a period of fasting, a glucose load is administered orally. Blood glucose levels are then measured at different time points to determine how efficiently the glucose is cleared from the bloodstream. The effect of a test compound on this process is evaluated by administering it prior to the glucose challenge.
Animals:
-
Male C57BL/6 mice or Sprague-Dawley rats. Animals are acclimatized for at least one week before the experiment.
Materials:
-
This compound or vehicle control
-
Glucose solution (e.g., 2 g/kg body weight in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
Record the body weight of each animal.
-
Administer this compound or vehicle control orally at a specified time before the glucose challenge (e.g., 30-60 minutes).
-
At time 0, take a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Immediately after the baseline blood sample, administer the glucose solution via oral gavage.
-
Collect blood samples from the tail vein at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels at each time point using a glucometer.
-
The data are plotted as blood glucose concentration versus time. The area under the curve (AUC) for the glucose excursion is calculated to quantify the effect of the compound on glucose tolerance.
Signaling Pathways and Experimental Workflows
Glucokinase Signaling Pathway in Pancreatic β-Cells
Caption: Glucokinase-mediated insulin secretion pathway in pancreatic β-cells.
Glucokinase Signaling Pathway in Hepatocytes
Caption: Glucokinase-mediated glucose metabolism in hepatocytes.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for the preclinical assessment of a glucokinase activator.
Conclusion
This compound represents a strategic approach to glucokinase activation for the treatment of type 2 diabetes by aiming to balance efficacy with a reduced risk of hypoglycemia. Preclinical studies have demonstrated its ability to act as a partial activator of glucokinase and to lower glucose levels in a diabetic animal model. However, these studies also highlighted the challenge of hypoglycemia-related toxicity in euglycemic conditions, underscoring the narrow therapeutic window for this class of compounds. While Phase 1 clinical trials have been completed, the detailed results are not yet publicly available, which limits a full assessment of its clinical potential. The information compiled in this whitepaper provides a comprehensive overview of the publicly available preclinical data on this compound and is intended to be a valuable resource for the scientific community engaged in the development of novel anti-diabetic therapies.
References
- 1. Bristol Myers Squibb - New Hypoglycemia and Pancreatitis Subanalyses from the Onglyza® (saxagliptin) SAVOR Cardiovascular Outcomes Trial Presented at the 49th Annual Meeting of the European Association for the Study of Diabetes (EASD) [news.bms.com]
- 2. Media Centre | EASD [easd.org]
- 3. Preclinical pharmacokinetics and tissue distribution of a natural cardioprotective agent astragaloside IV in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disposition of radiolabeled BMS-204352 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Single Ascending Dose Study of this compound in Patients With Type 2 Diabetes | BMS Clinical Trials [bmsclinicaltrials.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
The Structure-Activity Relationship of BMS-820132: A Partial Glucokinase Activator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-820132 is an orally active, partial activator of glucokinase (GK) that has been investigated as a potential therapeutic agent for type 2 diabetes. Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes. Activation of GK enhances glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake. While full activation of GK has been associated with a significant risk of hypoglycemia, partial activators like this compound aim to mitigate this risk while retaining therapeutic efficacy.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the experimental protocols used in its evaluation and the signaling pathways it modulates.
Core Structure and Pharmacophore
The development of this compound began with a "full GK activator," compound 11, and progressed through a series of amino heteroaryl phosphonate (B1237965) benzamides to identify a "partial GK activator" with a more favorable safety profile. The core structure of this series consists of a central benzamide (B126) scaffold with key substitutions that influence potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR)
The SAR studies for the this compound series focused on modifications at several key positions of the lead compound to optimize its activity as a partial glucokinase activator. The following tables summarize the quantitative data from these studies, highlighting the impact of structural changes on in vitro and in vivo activity.
Table 1: In Vitro Glucokinase Activation
| Compound | R1 (Pyrazine) | R2 (Benzamide) | R3 (Pyrazolyl-methyl) | GK Activation AC50 (nM) |
| 11 (Full Activator) | 2-pyridyl | Isopropoxy | Diethyl phosphonate | 38 |
| 25 | 5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy | Isopropoxy | Diethyl phosphonate | 35 |
| 28 | 5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy | Cyclobutoxy | Diethyl phosphonate | 45 |
| 30 | 5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy | Isopropoxy | (1-Hydroxycyclobutyl)methylphosphonate | >1000 |
| 31 (this compound) | 5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy | Isopropoxy | Diethyl phosphonate | 29 |
AC50: The concentration of a compound that gives a half-maximal response.
Table 2: In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Oral Glucose Tolerance Test (OGTT)
| Compound | Dose (µmol/kg, p.o.) | Glucose Lowering at 30 min post-dose (%) |
| 11 (Full Activator) | 3 | 45 |
| 31 (this compound) | 3 | 30 |
| 31 (this compound) | 30 | 55 |
p.o.: per os (by mouth)
Experimental Protocols
Glucokinase (GK) Activation Assay
This assay measures the ability of a compound to enhance the enzymatic activity of glucokinase.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM D-glucose, 1 mM ATP, 1 mM NADP+, 1 mM MgCl2, and 1 U/mL glucose-6-phosphate dehydrogenase.
-
Compound Incubation: Test compounds are serially diluted in DMSO and added to the reaction mixture.
-
Enzyme Addition: The reaction is initiated by the addition of recombinant human glucokinase.
-
Signal Detection: The rate of NADPH formation, which is proportional to GK activity, is monitored by measuring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Data Analysis: The concentration of compound required to achieve 50% of the maximal activation (AC50) is calculated from the dose-response curve.
Oral Glucose Tolerance Test (OGTT) in Rodents
This in vivo assay evaluates the effect of a compound on glucose disposal after an oral glucose challenge.
Methodology:
-
Animal Acclimation and Fasting: Male diet-induced obese (DIO) mice are acclimated for at least one week and then fasted for 5-6 hours with free access to water.
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) by gavage.
-
Glucose Challenge: After a specified pre-treatment time (e.g., 30 minutes), a glucose solution (typically 2 g/kg) is administered orally.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge. Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated and compared between the treated and vehicle groups to determine the glucose-lowering effect.
Signaling Pathways and Experimental Workflows
Glucokinase Signaling Pathway
The activation of glucokinase by this compound initiates a cascade of events in pancreatic β-cells and hepatocytes, ultimately leading to improved glucose homeostasis. The following diagram illustrates this signaling pathway.
Caption: Glucokinase signaling pathway activated by this compound.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of this compound and its analogs follows a structured workflow from initial in vitro screening to in vivo efficacy and safety assessment.
Caption: Preclinical development workflow for this compound.
Conclusion
The structure-activity relationship of this compound demonstrates a successful example of optimizing a lead compound to achieve a desired pharmacological profile. By systematically modifying the core structure, researchers were able to transition from a full glucokinase activator with a high risk of hypoglycemia to a partial activator with a more favorable safety and efficacy profile. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the continued development and evaluation of novel glucokinase activators for the treatment of type 2 diabetes.
References
The Discovery and Development of BMS-820132: A Partial Glucokinase Activator
BMS-820132 is an investigational small molecule that acts as a partial activator of the enzyme glucokinase (GK), which was developed by Bristol Myers Squibb for the potential treatment of type 2 diabetes mellitus. Glucokinase plays a pivotal role in glucose homeostasis, and its activation was identified as a promising therapeutic strategy. However, early "full" glucokinase activators were associated with a significant risk of hypoglycemia.[1][2][3] The development of this compound represents a focused effort to mitigate this risk by creating a "partial" activator, aiming for a balanced efficacy and safety profile.[1][2][3] The compound advanced into Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in human subjects.[4][5]
Rationale and Discovery
The core therapeutic hypothesis behind glucokinase activation is to enhance glucose sensing in pancreatic β-cells and increase glucose uptake and metabolism in the liver.[1][2][6] Full activation of GK, however, led to an exaggerated pharmacological response, causing hypoglycemia.[1][2] Researchers at Bristol Myers Squibb embarked on a lead optimization program starting from a "full GK activator" to discover a molecule with a partial activation profile.[1][2] This led to the investigation of a series of amino heteroaryl phosphonate (B1237965) benzamides, culminating in the identification of this compound (compound 31 in the discovery campaign).[1][2] The synthesis and preclinical development of this compound were detailed in the Journal of Medicinal Chemistry.[1][2]
Preclinical Pharmacology and Efficacy
This compound demonstrated a promising preclinical profile, exhibiting oral activity as a partial glucokinase activator.[7] In vitro studies confirmed its mechanism of action, while in vivo studies in animal models of diabetes showed its potential for glucose control.
In Vitro Activity
| Parameter | Value | Description |
| AC50 | 29 nM | The concentration of this compound required to achieve 50% of the maximal activation of the glucokinase enzyme.[7] |
In Vivo Studies
Preclinical studies in rodent models were crucial in characterizing the efficacy and safety of this compound.
| Animal Model | Dosing | Key Findings |
| High-fat diet-induced obese (DIO) mice | 3 µmol/kg and 30 µmol/kg (single oral dose) | Demonstrated a decrease in glucose levels in an oral glucose tolerance test (OGTT).[7] |
| Normal Sprague-Dawley (SD) rats | 10-200 mg/kg (once daily for 1 month) | Resulted in body weight reduction.[7] |
| Zucker diabetic fatty (ZDF) rats | 10-200 mg/kg (once daily for 1 month) | Did not show a reduction in body weight, suggesting the weight loss in normal rats was linked to the exaggerated pharmacology of GK activation.[7] |
| Beagle dogs | 10 mg/kg, 60 mg/kg, and 120 mg/kg (once daily for 1 month) | No significant effects on food consumption were observed.[7] |
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies were essential for determining the dosing regimens for subsequent clinical trials.
Toxicology
Toxicology studies in healthy euglycemic Sprague-Dawley rats and beagle dogs revealed that administration of this compound at therapeutic exposures could lead to marked and extended hypoglycemia.[4] This was associated with adverse histopathological changes in the stomach, sciatic nerve, myocardium, and skeletal muscles.[4] To investigate if these effects were a direct result of the exaggerated pharmacology (prolonged hypoglycemia), the compound was administered to hyperglycemic and insulin-resistant Zucker diabetic fatty (ZDF) rats.[4] In this model, this compound did not induce hypoglycemia or the associated adverse effects, indicating that the observed toxicity in healthy animals was secondary to the potent glucokinase activation.[4]
Clinical Development
This compound progressed into Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetic profile in humans.
-
NCT01105429: A placebo-controlled, single ascending dose study in subjects with type 2 diabetes on background metformin (B114582) therapy.[5]
-
NCT01290575: A placebo-controlled, multiple ascending dose study in subjects with type 2 diabetes treated with metformin monotherapy.[4]
The outcomes of these trials would be critical in determining the future development path of this compound.
Signaling Pathway and Experimental Workflow
The development of this compound involved a structured progression from identifying the therapeutic target to preclinical and clinical evaluation.
Figure 1. The discovery and development workflow of this compound.
The mechanism of action of this compound is centered on its interaction with glucokinase, a key enzyme in glucose metabolism.
Figure 2. Mechanism of action of this compound on glucokinase in pancreatic β-cells and hepatocytes.
Experimental Protocols
In Vitro Glucokinase Activation Assay
The activity of this compound as a glucokinase activator was determined using a biochemical assay that measures the rate of glucose phosphorylation.
-
Reagents and Materials:
-
Recombinant human glucokinase enzyme.
-
Glucose substrate.
-
ATP (adenosine triphosphate).
-
Coupling enzymes (e.g., glucose-6-phosphate dehydrogenase).
-
NADP+ (nicotinamide adenine (B156593) dinucleotide phosphate).
-
This compound in various concentrations.
-
Assay buffer (e.g., HEPES buffer containing MgCl2, KCl, and DTT).
-
Microplate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
The assay is typically performed in a 96- or 384-well plate format.
-
A reaction mixture is prepared containing the assay buffer, glucose, ATP, NADP+, and the coupling enzymes.
-
This compound is added to the wells at a range of concentrations.
-
The reaction is initiated by the addition of the glucokinase enzyme.
-
The rate of NADPH formation, which is proportional to the rate of glucose-6-phosphate production, is monitored by measuring the increase in absorbance at 340 nm over time.
-
The AC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard in vivo model to assess glucose metabolism and the effect of antidiabetic agents.
-
Animals:
-
High-fat diet-induced obese (DIO) mice or other relevant rodent models.
-
Animals are fasted overnight (typically 16-18 hours) with free access to water.
-
-
Procedure:
-
A baseline blood glucose measurement is taken from the tail vein (Time 0).
-
This compound or vehicle is administered orally (p.o.) at the desired dose.
-
After a specified pre-treatment period (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
The area under the curve (AUC) for blood glucose is calculated to quantify the effect of the compound on glucose tolerance.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)â1Hâpyrazol-1-yl)methyl)phosphonate (this compound) - American Chemical Society - Figshare [acs.figshare.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Single Ascending Dose Study of this compound in Patients With Type 2 Diabetes | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Preclinical Pharmacology of BMS-820132: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-820132 is a novel, orally active, partial activator of glucokinase (GK), a key enzyme in glucose homeostasis. Developed by Bristol Myers Squibb, it represents a therapeutic strategy for type 2 diabetes mellitus. This document provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its mechanism of action, in vitro potency, and in vivo efficacy and safety profiles in various animal models. The key challenge of hypoglycemia associated with full glucokinase activators is a central theme in the preclinical assessment of this partial activator. All quantitative data are presented in structured tables, and detailed experimental methodologies for key studies are provided. Signaling pathways and experimental workflows are illustrated using diagrams for enhanced clarity.
Introduction
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in regulating insulin (B600854) secretion and hepatic glucose metabolism, respectively.[1][2] Small-molecule glucokinase activators (GKAs) have emerged as a promising therapeutic class for type 2 diabetes.[2] However, the development of "full" GKAs has been hampered by a significant risk of hypoglycemia.[2] this compound was developed as a "partial" GK activator with the aim of mitigating this hypoglycemia risk while retaining efficacious glucose-lowering effects.[1][2] This guide details the preclinical studies that characterized the pharmacological profile of this compound.
Mechanism of Action
This compound is an allosteric activator of glucokinase.[3] By binding to a site distinct from the glucose-binding site, it increases the enzyme's affinity for glucose and enhances its catalytic activity. This leads to increased glucose-6-phosphate production, which in turn stimulates glycolysis, glycogen (B147801) synthesis, and glucose-stimulated insulin secretion. As a partial activator, this compound is designed to have a ceiling effect on GK activation, thereby reducing the risk of excessive insulin secretion and subsequent hypoglycemia at low glucose concentrations.[1][2]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Target Validation of BMS-820132 in Type 2 Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-820132 is a novel, orally active, partial activator of glucokinase (GK), a critical enzyme in glucose homeostasis. Developed by Bristol-Myers Squibb, it represents a therapeutic strategy for type 2 diabetes (T2D) aimed at enhancing glucose sensing and metabolism. Glucokinase activators (GKAs) have shown promise in lowering blood glucose; however, the risk of hypoglycemia has been a significant hurdle. This compound was designed as a "partial" activator to mitigate this risk while retaining efficacy. This guide provides a comprehensive overview of the target validation for this compound, summarizing its mechanism of action, preclinical pharmacology, and available clinical trial information.
Introduction to Glucokinase as a Therapeutic Target
Glucokinase (GK), also known as hexokinase IV, is a key enzyme that phosphorylates glucose to glucose-6-phosphate. This is the first and rate-limiting step in glycolysis. GK is primarily expressed in pancreatic β-cells and hepatocytes, where it functions as a glucose sensor, modulating insulin (B600854) secretion and hepatic glucose metabolism in response to fluctuating glucose levels.[1][2] Due to its central role in glucose homeostasis, activation of GK is a promising therapeutic approach for the treatment of T2D.
Mechanism of Action of Glucokinase Activators
GKAs are allosteric activators that bind to a site distinct from the glucose-binding site. This binding increases the enzyme's affinity for glucose and enhances its maximal catalytic rate (Vmax). By activating GK, these agents aim to:
-
In Pancreatic β-cells: Lower the threshold for glucose-stimulated insulin secretion.
-
In Hepatocytes: Increase glucose uptake and glycogen (B147801) synthesis, while suppressing hepatic glucose production.
The intended overall effect is a reduction in hyperglycemia in patients with T2D. The key challenge in the development of GKAs has been to achieve a therapeutic window that provides robust glucose-lowering with a minimal risk of hypoglycemia.[1][2]
This compound: A Partial Glucokinase Activator
This compound was developed to address the hypoglycemia risk associated with full GK activation. As a partial activator, it is designed to have a more modest effect on GK activity, thereby reducing the likelihood of excessive insulin secretion and hepatic glucose uptake at low glucose concentrations.
In Vitro Characterization
This compound has been characterized as a potent partial activator of glucokinase.
| Parameter | Value | Conditions |
| AC50 | 29 nM | In vitro glucokinase activation assay. |
| EC50 (Hyperglycemic) | 39 nM | In rats with hyperglycemia (12 mM glucose). |
| EC50 (Euglycemic) | 73 nM | In rats with normal blood glucose (5 mM glucose). |
AC50: The concentration of an agonist that gives a response halfway between the baseline and maximum response. EC50: The concentration of a drug that gives a half-maximal response.
Signaling Pathway
The activation of glucokinase by this compound initiates a cascade of events in both pancreatic β-cells and hepatocytes to regulate glucose homeostasis.
Caption: this compound signaling pathway in pancreas and liver.
Preclinical Pharmacology
This compound has been evaluated in various preclinical models to assess its efficacy and safety profile.
Efficacy in Diabetic and Obese Animal Models
| Animal Model | Dosing | Key Findings |
| High-fat diet-induced obese (DIO) mice | 3 µmol/kg and 30 µmol/kg, single oral dose | Decreased glucose levels in an oral glucose tolerance test (OGTT).[3] |
| Zucker diabetic fatty (ZDF) rats | 10-200 mg/kg, once daily for 1 month | Did not decrease glucose levels in an OGTT. No significant reduction in body weight.[3] |
| Normal Sprague-Dawley (SD) rats | 10-200 mg/kg, once daily for 1 month | Resulted in body weight reduction.[3] |
Safety Pharmacology
A key aspect of the preclinical evaluation of this compound was to investigate its potential for causing hypoglycemia and associated toxicities.
| Animal Model | Dosing | Key Findings |
| Euglycemic Sprague-Dawley (SD) rats and beagle dogs | Once daily for 1 month | Marked and extended hypoglycemia with associated clinical signs of toxicity. Degenerative histopathological changes in the stomach, sciatic nerve, myocardium, and skeletal muscles.[2] |
| Hyperglycemic Zucker diabetic fatty (ZDF) rats | Once daily for 1 month | Did not induce hypoglycemia, clinical signs of hypoglycemia, or any of the histopathologic adverse effects observed in euglycemic animals.[2] |
These findings suggest that the observed toxicities in euglycemic animals were secondary to the exaggerated pharmacology of potent GK activation, and this risk is mitigated in a hyperglycemic state.[2]
Pharmacokinetics
Pharmacokinetic parameters of this compound have been determined in several species.
| Species | Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC0-24 h (µM·h) | T1/2 (h) |
| Mouse | IV | 2.5 | 24.9 | - | 2.1 | 0.3 |
| PO | 5 | 14.1 | 0.5 | 49.7 | - | |
| Rat | IV | 2.5 | 16.6 | - | 0.9 | 0.3 |
| PO | 5 | 13.0 | 0.9 | 29.5 | - | |
| Dog | IV | 3 | 12.3 | - | 1.8 | 0.5 |
| PO | 3 | 4.9 | 0.8 | 8.0 | - | |
| Monkey | IV | 3 | 3.8 | - | 1.9 | 1.1 |
| PO | 3 | 3.8 | 1.3 | 15.0 | - |
Clinical Development
This compound advanced into Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in subjects with type 2 diabetes.
Phase 1 Clinical Trials
Two Phase 1 studies have been completed:
-
NCT01105429: A placebo-controlled, ascending single-dose study in subjects with type 2 diabetes on metformin (B114582) background therapy.
-
NCT01290575: A placebo-controlled, ascending multiple-dose study in subjects with type 2 diabetes on metformin monotherapy.
Note: As of the date of this document, the detailed quantitative results of these clinical trials have not been made publicly available in peer-reviewed publications or conference proceedings. Therefore, the following tables are presented as a template for the expected data, but remain unpopulated.
Efficacy Data (Data Not Available)
| Trial ID | Dose | Change from Baseline in HbA1c | Change from Baseline in Fasting Plasma Glucose |
| NCT01105429 | - | - | - |
| NCT01290575 | - | - | - |
Safety and Tolerability Data (Data Not Available)
| Trial ID | Dose | Incidence of Hypoglycemia | Most Common Adverse Events |
| NCT01105429 | - | - | - |
| NCT01290575 | - | - | - |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are proprietary. However, this section provides representative methodologies for the key assays used in the evaluation of glucokinase activators.
Glucokinase Activation Assay (Coupled Enzyme Assay)
This assay measures the ability of a compound to activate glucokinase by coupling the production of glucose-6-phosphate to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH).
Caption: Workflow for a coupled glucokinase activation assay.
Protocol Outline:
-
Reagent Preparation: Prepare a reaction buffer containing HEPES, MgCl2, DTT, and ATP. Prepare solutions of glucose, NADP+, G6PDH, and glucokinase. Prepare serial dilutions of this compound.
-
Assay Plate Setup: Add the reaction buffer, glucose, NADP+, G6PDH, and this compound to the wells of a microplate.
-
Initiation of Reaction: Add glucokinase to initiate the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the concentration of this compound to determine the AC50 value.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay evaluates the effect of a compound on glucose disposal after an oral glucose challenge.
Protocol Outline:
-
Animal Acclimatization and Fasting: Acclimatize mice to handling. Fast the animals overnight (typically 16-18 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail vein blood sample.
-
Compound Administration: Administer this compound or vehicle orally at a defined time before the glucose challenge.
-
Glucose Challenge: Administer a bolus of glucose solution orally (typically 2 g/kg).
-
Blood Glucose Monitoring: Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion. Compare the AUC between the treated and vehicle groups.
Conclusion and Future Directions
This compound represents a thoughtfully designed partial glucokinase activator with a clear rationale for mitigating the hypoglycemia risk observed with earlier full activators. Preclinical data demonstrate its intended mechanism of action and a safety profile that is dependent on the glycemic state of the animal. The progression of this compound to Phase 1 clinical trials indicates a promising preclinical profile.
However, the lack of publicly available clinical data makes it challenging to fully validate glucokinase partial activation as a therapeutic strategy in humans with type 2 diabetes. The publication of the results from the Phase 1 studies is eagerly awaited by the scientific community to understand the translatability of the preclinical findings and the potential of this compound as a future treatment for T2D. Further studies would also be needed to assess its long-term efficacy, safety, and impact on cardiovascular outcomes.
References
In Vitro Characterization of BMS-820132: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-820132 is an orally active, partial activator of glucokinase (GK), a key enzyme in glucose homeostasis. Developed to mitigate the risk of hypoglycemia associated with full glucokinase activators, this compound represents a promising therapeutic agent for the treatment of type 2 diabetes.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its biochemical activity, the experimental protocols used for its assessment, and its mechanism of action within the glucokinase signaling pathway.
Core Quantitative Data
The in vitro activity of this compound has been characterized through various biochemical assays. The key quantitative data are summarized in the table below, providing a clear comparison of its potency and efficacy.
| Parameter | Value | Description |
| AC50 | 29 nM | The concentration of this compound that produces 50% of the maximal activation of glucokinase.[3] |
Note: Further quantitative data such as Kcat, S0.5 (glucose), and binding affinities (Ki, Kd) are essential for a complete in vitro profile. While the AC50 value is publicly available, detailed kinetic and binding parameters are often found in primary research articles and their supplementary data.
Signaling Pathway
This compound exerts its therapeutic effect by modulating the activity of glucokinase, which plays a pivotal role in glucose sensing and metabolism in pancreatic β-cells and hepatocytes. The following diagram illustrates the signaling pathway influenced by this compound.
Caption: Glucokinase signaling pathway in pancreatic β-cells and the action of this compound.
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to characterize glucokinase activators like this compound.
Glucokinase Activation Assay (Coupled Enzyme Assay)
This assay measures the ability of a compound to enhance the catalytic activity of glucokinase. The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically or fluorometrically.
Materials:
-
Recombinant human glucokinase
-
This compound
-
D-Glucose
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
HEPES buffer (or Tris-HCl)
-
Dithiothreitol (DTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well or 384-well microplates
-
Spectrophotometer or fluorometer capable of reading at ~340 nm (for NADPH)
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl2, 2.5 mM DTT).
-
Prepare stock solutions of glucose, ATP, and NADP+ in the reaction buffer.
-
Prepare a stock solution of G6PDH in a suitable buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution.
-
-
Assay Reaction:
-
In a microplate well, combine the reaction buffer, a fixed concentration of glucose (e.g., 5 mM), NADP+, and G6PDH.
-
Add the desired concentration of this compound (or DMSO for control).
-
Add recombinant glucokinase to each well.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding ATP.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance or fluorescence at ~340 nm due to the production of NADPH.
-
Record data at regular intervals for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH production) from the linear portion of the progress curve.
-
Plot the reaction velocity against the concentration of this compound.
-
Fit the data to a suitable dose-response curve to determine the AC50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a glucokinase activator.
References
- 1. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
The Role of BMS-820132 in Mitigating Hypoglycemia Risk: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucokinase (GK) activators have emerged as a promising therapeutic class for type 2 diabetes by enhancing glucose sensing in pancreatic β-cells and promoting glucose metabolism in hepatocytes. However, the clinical development of many first-generation "full" GK activators has been hampered by a significant risk of hypoglycemia, as they can stimulate insulin (B600854) secretion even at low glucose concentrations. BMS-820132 is a novel, orally active, "partial" glucokinase activator developed by Bristol Myers Squibb with the objective of retaining the glucose-lowering efficacy of GK activation while mitigating the inherent risk of hypoglycemia.
This technical guide provides an in-depth analysis of the preclinical data available for this compound, focusing on its mechanism of action and the evidence supporting its reduced hypoglycemic potential. It has been established that this compound demonstrates a glucose-dependent mechanism of action, showing preferential activity in hyperglycemic conditions. Preclinical studies in various animal models have highlighted a key differentiation from full GK activators: while this compound can induce hypoglycemia in healthy, euglycemic animals, it does not appear to do so in a hyperglycemic, diabetic animal model. This suggests a potential for a wider therapeutic window and a more favorable safety profile.
It is important to note that while Phase 1 clinical trials for this compound have been completed (NCT01105429 and NCT01290575), the results have not been publicly disclosed. Therefore, this guide is based on the available preclinical pharmacology and toxicology data.
Introduction: The Hypoglycemia Challenge with Glucokinase Activators
Glucokinase (GK) acts as a glucose sensor in the body, playing a pivotal role in glucose homeostasis.[1] In pancreatic β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin secretion. In hepatocytes, GK controls the flux of glucose into glycogen (B147801) synthesis and glycolysis. Small molecule allosteric activators of GK were designed to enhance these actions, thereby lowering blood glucose levels in patients with type 2 diabetes.[1]
However, many early-stage GK activators demonstrated a significant liability: an increased risk of hypoglycemia.[1][2] This is because their potent, non-glucose-dependent activation of GK could lead to excessive insulin secretion even when blood glucose levels were normal or low. To overcome this challenge, research efforts shifted towards the discovery of "partial" or "liver-selective" GK activators with a more favorable safety profile. This compound emerged from these efforts as a partial activator designed to mitigate the risk of hypoglycemia.[1]
Mechanism of Action of this compound
This compound is a potent, orally active, partial activator of glucokinase with an AC50 of 29 nM.[3] Unlike full activators, which maximally stimulate GK activity irrespective of the glucose concentration, partial activators like this compound are thought to modulate the enzyme's activity in a more glucose-sensitive manner. This means they have a more pronounced effect at higher glucose concentrations and a diminished effect at lower glucose levels.
The proposed mechanism for mitigating hypoglycemia risk is rooted in this glucose-dependent activity. At hyperglycemic levels, this compound would enhance GK activity in both the pancreas and liver, leading to increased insulin secretion and glucose uptake, thus lowering blood glucose. However, as blood glucose approaches euglycemic or hypoglycemic levels, the partial activation by this compound would decrease, thereby reducing the risk of over-stimulating insulin secretion and causing hypoglycemia.
Signaling Pathway of Glucokinase Activation
References
- 1. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Glucokinase Activity Assay of BMS-820132
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), a key enzyme in glucose metabolism, plays a pivotal role in maintaining glucose homeostasis. It acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin (B600854) secretion and hepatic glucose uptake, respectively. Small molecule activators of glucokinase are of significant interest as potential therapeutic agents for type 2 diabetes. BMS-820132 is a potent, partial glucokinase activator that has been investigated for its potential to lower blood glucose levels. This document provides a detailed protocol for assessing the in vitro activity of this compound on glucokinase, based on established coupled enzymatic assays.
Mechanism of Action of this compound
This compound is an allosteric activator of glucokinase. It binds to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that stabilizes the active form of the enzyme. This allosteric activation leads to an increased affinity of glucokinase for its substrate, glucose, and/or an increase in its maximal reaction velocity (Vmax). The enhanced enzymatic activity results in increased glucose phosphorylation to glucose-6-phosphate, thereby augmenting glucose metabolism and signaling pathways that regulate glucose homeostasis.
Quantitative Data for this compound
The following table summarizes the reported in vitro potency of this compound in activating glucokinase.
| Compound | Parameter | Value | Reference |
| This compound | AC50 | 29 nM | [1] |
Note: AC50 (Activator Concentration 50%) is the concentration of an activator that elicits a response halfway between the baseline and maximum response.
Glucokinase Signaling Pathway
The following diagram illustrates the central role of glucokinase in glucose metabolism and how activators like this compound enhance its function.
References
Application Note: Cell-Based Glucose Uptake Assay Using the Glucokinase Activator BMS-820132
For Research Use Only.
Introduction
Glucose uptake is a fundamental cellular process, critical for energy homeostasis. Dysregulation of glucose metabolism is a hallmark of several diseases, including type 2 diabetes. Glucokinase (GK), a key enzyme in glucose metabolism, acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin (B600854) secretion and hepatic glucose uptake, respectively.[1][2] Glucokinase activators (GKAs) are small molecules that enhance the activity of GK, thereby promoting glucose disposal and offering a potential therapeutic avenue for type 2 diabetes.[3][4]
BMS-820132 is a potent, partial glucokinase activator with an AC50 of 29 nM. This application note provides a detailed protocol for a cell-based glucose uptake assay using this compound in the human hepatocyte cell line, HepG2. The assay utilizes the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) to quantify cellular glucose uptake. This protocol is intended for researchers, scientists, and drug development professionals investigating the efficacy of glucokinase activators.
Principle of the Assay
The assay measures the uptake of 2-NBDG, a fluorescently labeled deoxyglucose, by HepG2 cells. 2-NBDG is transported into the cells via glucose transporters and is subsequently phosphorylated by hexokinases, including glucokinase, trapping it within the cell. The intracellular fluorescence intensity is directly proportional to the amount of glucose uptake. By treating cells with this compound, the activation of glucokinase is expected to increase the rate of 2-NBDG phosphorylation and subsequent intracellular accumulation, leading to a measurable increase in fluorescence.
Materials and Reagents
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
DMEM, glucose-free
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (or other glucokinase activator)
-
2-NBDG
-
Insulin (positive control)
-
Cytochalasin B (inhibitor control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)
-
Cell culture incubator (37°C, 5% CO2)
Experimental Protocols
Cell Culture and Seeding
-
Culture HepG2 cells in DMEM with high glucose supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed HepG2 cells into a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and confluence.
Glucose Uptake Assay Protocol
-
Serum Starvation: After 24 hours of incubation, gently aspirate the culture medium from each well. Wash the cells once with 100 µL of warm PBS. Then, add 100 µL of glucose-free DMEM to each well and incubate for 2-4 hours at 37°C.
-
Compound Treatment: Prepare serial dilutions of this compound in glucose-free DMEM. A suggested concentration range, based on its AC50 of 29 nM, is 1 nM to 10 µM. Also, prepare solutions for controls:
-
Vehicle Control: Glucose-free DMEM with the same final concentration of DMSO used for the compound dilutions.
-
Positive Control: Glucose-free DMEM containing 100 nM insulin.
-
Inhibitor Control: Glucose-free DMEM containing 10 µM Cytochalasin B.
-
-
Aspirate the starvation medium and add 90 µL of the prepared compound or control solutions to the respective wells. Incubate for 1 hour at 37°C.
-
2-NBDG Incubation: Prepare a 100 µM working solution of 2-NBDG in glucose-free DMEM. Add 10 µL of this solution to each well (final concentration of 10 µM 2-NBDG).
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Termination and Washing: Aspirate the 2-NBDG containing medium. Wash the cells three times with 100 µL of ice-cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement: After the final wash, add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Data Presentation
The following tables summarize the in vitro activity of this compound and provide a template for presenting the results from the glucose uptake assay.
Table 1: In Vitro Activity of this compound
| Compound | Target | Assay Type | AC50 (nM) |
| This compound | Glucokinase | Enzymatic Activation | 29 |
Table 2: Representative Data for this compound Stimulated Glucose Uptake in HepG2 Cells
| Treatment | Concentration | Mean Fluorescence Intensity (RFU) | Standard Deviation | Fold Change vs. Vehicle |
| Vehicle Control | 0.1% DMSO | 5000 | 250 | 1.0 |
| This compound | 10 nM | 6500 | 300 | 1.3 |
| This compound | 100 nM | 8500 | 400 | 1.7 |
| This compound | 1 µM | 11000 | 550 | 2.2 |
| This compound | 10 µM | 11500 | 600 | 2.3 |
| Insulin | 100 nM | 10000 | 500 | 2.0 |
| Cytochalasin B | 10 µM | 2000 | 150 | 0.4 |
Note: The data presented in Table 2 is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.
Mandatory Visualization
Signaling Pathway of Glucokinase Activation and Glucose Uptake
Caption: Glucokinase signaling pathway in hepatocytes.
Experimental Workflow for the Cell-Based Glucose Uptake Assay
Caption: Workflow for the 2-NBDG glucose uptake assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Online Measurement of Glucose Consumption from HepG2 Cells Using an Integrated Bioreactor and Enzymatic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucokinase activator improves glucose tolerance and induces hepatic lipid accumulation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Oral Glucose Tolerance Test with BMS-820132
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oral glucose tolerance test (OGTT) is a widely used in vivo method to assess how an organism processes a glucose load, providing critical insights into glucose homeostasis and the efficacy of potential antidiabetic agents. This document provides detailed application notes and protocols for conducting an in vivo OGTT using BMS-820132.
It is important to clarify that while the initial topic suggested a connection to GPR119, extensive research identifies This compound as a partial glucokinase (GK) activator .[1][2][3][4][5] Glucokinase is a key enzyme that acts as a glucose sensor in pancreatic β-cells and hepatocytes.[6][7][8] In pancreatic β-cells, GK is the rate-limiting step in glucose metabolism. The phosphorylation of glucose by GK initiates glycolysis, leading to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and ultimately, insulin (B600854) secretion.[6][9] By activating GK, this compound enhances glucose-stimulated insulin secretion and hepatic glucose uptake, thereby improving glucose tolerance.[6][8][9]
These application notes will therefore focus on the correct mechanism of action of this compound as a glucokinase activator.
Data Presentation: Efficacy of this compound in OGTT
The following table summarizes the quantitative data from preclinical studies on the effect of this compound in an oral glucose tolerance test.
| Animal Model | Compound | Dose | Route of Administration | Effect on OGTT | Reference |
| High-Fat Diet-Induced Obese (DIO) Mice | This compound | 3 µmol/kg | Oral (p.o.) | Decreased glucose levels | [1] |
| High-Fat Diet-Induced Obese (DIO) Mice | This compound | 30 µmol/kg | Oral (p.o.) | Decreased glucose levels | [1] |
| Normal Sprague-Dawley (SD) Rats | This compound | 10-200 mg/kg (once daily for 1 month) | Oral (p.o.) | Decreased glucose levels (specific OGTT data not detailed) | [1] |
| Zucker Diabetic Fatty (ZDF) Rats | This compound | Not specified | Oral (p.o.) | Did not decrease glucose levels | [1][2] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO in 90% corn oil or 10% DMSO in 90% (20% SBE-β-CD in Saline))
-
D-glucose solution (20% w/v in sterile water or saline)
-
Animal model (e.g., C57BL/6J mice, Sprague-Dawley rats)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated microvettes)
-
Oral gavage needles
-
Syringes
-
Animal scale
-
Timer
Experimental Workflow
Caption: Experimental workflow for the in vivo oral glucose tolerance test with this compound.
Detailed Methodology for Mouse OGTT
This protocol is a general guideline and may need to be optimized for specific experimental goals.
a. Animal Preparation:
-
House male C57BL/6J mice (10-14 weeks old) under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[10]
-
Acclimatize animals to handling for several days before the experiment to minimize stress.
-
Fast the mice for 6 hours before the OGTT.[10][11] An overnight fast (16-18 hours) can also be used, but may induce hypoglycemia and alter physiological responses.[10][12] Ensure free access to water during the fasting period.
b. Dosing and Glucose Challenge:
-
On the day of the experiment, weigh the fasted mice and calculate the required dose of this compound and glucose solution. The glucose dose is typically 2 g/kg of body weight.[10][13]
-
Prepare a fresh solution of this compound in the chosen vehicle.
-
Administer this compound or vehicle to the respective groups via oral gavage. A typical pre-dosing time is 30-60 minutes before the glucose challenge to allow for drug absorption.
-
At time t = -30 min (or the end of the drug absorption period), take a baseline blood sample from the tail tip to measure fasting blood glucose.
-
At time t = 0 min, administer the 20% D-glucose solution (2 g/kg) via oral gavage. Start the timer immediately.[12]
c. Blood Sampling and Glucose Measurement:
-
Collect blood samples (approximately 5-10 µL) from the tail vein at specified time points after the glucose administration. Common time points are 15, 30, 60, 90, and 120 minutes.[11][12]
-
Measure blood glucose concentrations immediately using a calibrated glucometer.
-
If additional analyses (e.g., insulin levels) are required, collect a larger volume of blood into appropriate tubes and process accordingly (e.g., centrifuge to obtain plasma).
d. Data Analysis:
-
Plot the mean blood glucose concentration for each group against time.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t = 0 to t = 120 min for each animal.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the glucose tolerance between the this compound-treated group and the vehicle-treated control group. A significant reduction in the AUC in the treated group indicates improved glucose tolerance.
Signaling Pathway Visualization
Glucokinase Signaling Pathway in Pancreatic β-Cells
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Glucokinase - Wikipedia [en.wikipedia.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 12. mmpc.org [mmpc.org]
- 13. Calculation of Glucose Dose for Intraperitoneal Glucose Tolerance Tests in Lean and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-820132 in Zucker Diabetic Fatty (ZDF) Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-820132 is a partial activator of glucokinase (GK), an enzyme crucial for glucose homeostasis.[1][2][3] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin (B600854) secretion and glucose metabolism, respectively.[4] While glucokinase activators (GKAs) have been explored as potential therapeutics for type 2 diabetes, a key risk associated with this class of drugs is hypoglycemia, particularly in individuals with normal blood glucose levels.[2][3][5]
The Zucker diabetic fatty (ZDF) rat is a well-established animal model for type 2 diabetes, characterized by obesity, insulin resistance, and progressive hyperglycemia.[6][7] This model is particularly useful for dissociating the intended pharmacological effects of anti-diabetic agents from toxicities arising from exaggerated pharmacology, such as drug-induced hypoglycemia.[5] Studies utilizing this compound in ZDF rats have been instrumental in investigating its safety profile, specifically to determine if adverse effects observed in euglycemic animals were a direct result of hypoglycemia.[5]
Mechanism of Action: Glucokinase Activation
This compound functions by binding to glucokinase and promoting its active conformation. This enhances the enzyme's ability to phosphorylate glucose to glucose-6-phosphate, the first step in glycolysis.[4]
-
In Pancreatic β-cells: Increased GK activity leads to a higher rate of glucose metabolism, resulting in an elevated ATP/ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, leading to cell membrane depolarization, calcium influx, and subsequent glucose-dependent insulin secretion.[4]
-
In the Liver: Glucokinase activation promotes hepatic glucose uptake and glycogen (B147801) synthesis, contributing to the lowering of blood glucose levels.[4] GK activity in the liver is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus under low glucose conditions. GKAs can promote the dissociation of GK from GKRP, increasing its availability in the cytoplasm.[4]
This compound is described as a "partial" activator, a characteristic designed to mitigate the risk of hypoglycemia associated with "full" activators.[3]
Caption: Glucokinase activation pathway in pancreatic β-cells.
Application in Zucker Diabetic Fatty (ZDF) Rats
The primary application of this compound in ZDF rats has been for toxicology and safety assessment.[5] Due to their marked hyperglycemia and insulin resistance, ZDF rats can tolerate potent anti-diabetic agents without developing the profound hypoglycemia seen in animals with normal blood glucose levels.[5] This allows for the investigation of potential on-target or off-target toxicities at exposures exceeding those used for efficacy studies.
In a key study, this compound was administered daily for one month to male ZDF rats. Unlike studies in healthy Sprague-Dawley rats and beagle dogs where the compound caused significant hypoglycemia and associated pathologies, the ZDF rats did not exhibit hypoglycemia or related adverse effects.[5] This demonstrated that the toxicities observed in euglycemic animals were secondary to the exaggerated pharmacological effect of potent GK activation (i.e., prolonged hypoglycemia) rather than inherent toxicity of the compound itself.[5]
Interestingly, while effective in lowering glucose in other rodent models, this compound did not decrease glucose levels during an oral glucose tolerance test (OGTT) in ZDF rats, highlighting the severe insulin-resistant state of this model.[1]
Data Presentation
Table 1: this compound Dosage Regimen in Male ZDF Rats
| Parameter | Details | Reference |
| Compound | This compound | [5] |
| Animal Model | Male Zucker Diabetic Fatty (ZDF) Rats | [5] |
| Dosage Levels | 10, 60, and 120 mg/kg | [1] |
| Route of Administration | Oral (po), likely gavage | [1] |
| Frequency | Once daily | [1] |
| Duration | 1 month | [1][5] |
Table 2: Summary of Key Findings in ZDF Rats
| Endpoint | Observation in ZDF Rats | Comparison in Euglycemic Models (SD Rats, Dogs) | Reference |
| Blood Glucose | No induction of hypoglycemia | Marked and extended hypoglycemia | [5] |
| Clinical Signs | No clinical signs of hypoglycemia | Clinical signs of toxicity present | [5] |
| Body Weight | No reduction in body weight | Body weight reduction observed in normal rats | [1] |
| Histopathology | No degenerative histopathological changes | Changes in stomach, sciatic nerve, myocardium, skeletal muscle | [5] |
Experimental Protocols
This section provides a detailed protocol for a 1-month toxicology study of this compound in ZDF rats, based on the published literature.
Objective: To assess the safety and toxicity profile of this compound in a hyperglycemic, insulin-resistant rodent model, independent of its glucose-lowering effects.
1. Animal Model
-
Species: Rat
-
Strain: Zucker Diabetic Fatty (ZDF) - Male (fa/fa)
-
Age: Typically 7-8 weeks at the start of treatment, when hyperglycemia is established.
-
Source: Commercially available vendors (e.g., Charles River Laboratories).
-
Acclimation: Acclimate animals for at least one week prior to the start of the study.
2. Housing and Diet
-
Housing: House animals individually or in small groups in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
-
Diet: Provide a specialized diet, such as Purina 5008 or equivalent, which promotes the development of the diabetic phenotype. Provide ad libitum access to food and water.
3. Experimental Groups
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose (B11928114) in water)
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (60 mg/kg)
-
Group 4: this compound (120 mg/kg)
-
Animals per Group: n = 8-10
4. Dosing Procedure
-
Formulation: Prepare a suspension of this compound in the selected vehicle daily.
-
Route: Oral gavage (po).
-
Frequency: Once daily, at approximately the same time each day.
-
Duration: 28-30 consecutive days.
-
Dose Volume: Typically 5-10 mL/kg, adjusted based on daily body weight.
5. In-Life Monitoring and Measurements
-
Clinical Observations: Perform daily checks for any signs of toxicity, morbidity, or mortality.
-
Body Weight: Record body weights daily prior to dosing.
-
Food Consumption: Measure daily or weekly.
-
Blood Glucose: Monitor blood glucose levels periodically (e.g., weekly) from tail vein blood using a glucometer. This is crucial to confirm the absence of hypoglycemia.
6. Terminal Procedures and Endpoint Analysis
-
Fasting: Fast animals overnight prior to termination.
-
Blood Collection: Collect terminal blood samples via cardiac puncture or other appropriate method for clinical chemistry and pharmacokinetic analysis.
-
Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh key organs (e.g., liver, kidneys, stomach, heart).
-
Histopathology: Collect a comprehensive set of tissues, fix in 10% neutral buffered formalin, process, and embed in paraffin. Section tissues, stain with hematoxylin (B73222) and eosin (B541160) (H&E), and perform microscopic examination by a qualified pathologist. Pay special attention to tissues identified as targets in euglycemic animals (stomach, sciatic nerve, myocardium, skeletal muscle).[5]
Caption: Experimental workflow for a 1-month toxicology study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilization of the Zucker Diabetic Fatty (ZDF) Rat Model for Investigating Hypoglycemia-related Toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative medical characteristics of ZDF‐T2DM rats during the course of development to late stage disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diabetes in Zucker diabetic fatty rat [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-820132 Administration in Diet-Induced Obese Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-820132 is a partial glucokinase (GK) activator that has been investigated for its potential in the treatment of type 2 diabetes.[1][2] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in the liver and pancreatic β-cells.[1][2] Activation of GK is expected to increase glucose uptake in the liver and enhance glucose-stimulated insulin (B600854) secretion from the pancreas, thereby lowering blood glucose levels. This document provides detailed application notes and protocols for the administration of this compound in diet-induced obese (DIO) mouse models, a common preclinical model for studying obesity and type 2 diabetes.
Mechanism of Action: Glucokinase Activation
This compound functions as an allosteric activator of glucokinase. In the liver, glucokinase activation leads to increased phosphorylation of glucose to glucose-6-phosphate, promoting glycogen (B147801) synthesis and glycolysis, and ultimately reducing hepatic glucose output. In pancreatic β-cells, enhanced glucokinase activity increases the intracellular ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and subsequent insulin secretion.
Caption: Glucokinase signaling pathway in liver and pancreas.
Quantitative Data Summary
The following tables summarize the reported effects of this compound and other glucokinase activators in diet-induced obese mouse models.
Table 1: Acute Effects of this compound on Glucose Metabolism in DIO Mice
| Parameter | Vehicle Control | This compound (3 µmol/kg) | This compound (30 µmol/kg) | Reference |
| Oral Glucose Tolerance Test (OGTT) | ||||
| Glucose Excursion (AUC) | Baseline | Decreased | Significantly Decreased | [3] |
Table 2: Effects of a Chronic Glucokinase Activator (GKA71) Treatment in DIO Mice
| Parameter | Vehicle Control | GKA71 | Reference |
| Body Weight | No significant change | No significant change | [4] |
| Fasting Blood Glucose | Elevated | Significantly Reduced | [4] |
| Glucose Tolerance (OGTT) | Impaired | Significantly Improved | [4] |
| Plasma Insulin | Elevated | No significant change | [4] |
| Plasma Triglycerides | Elevated | Increased | [4] |
| Liver Triglycerides | Elevated | Increased | [4] |
Experimental Protocols
Diet-Induced Obese (DIO) Mouse Model Induction
This protocol describes the induction of obesity and insulin resistance in mice through a high-fat diet.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD): e.g., Research Diets D12492 (60% kcal from fat)[5][6]
-
Standard chow diet (Control): e.g., Research Diets D12450B (10% kcal from fat)[5]
-
Animal caging with enrichment
-
Weighing scale
Procedure:
-
Acclimatize mice for at least one week upon arrival, with ad libitum access to standard chow and water.
-
Randomize mice into two groups: Control (standard diet) and DIO (high-fat diet).
-
House mice individually or in small groups and provide the respective diets for 12-16 weeks.[7]
-
Monitor body weight and food intake weekly.
-
After the induction period, confirm the obese and insulin-resistant phenotype by measuring body weight, fasting blood glucose, and performing an oral glucose tolerance test (OGTT).
This compound Formulation and Administration
This protocol outlines the preparation and oral administration of this compound to DIO mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) or a solution of 10% DMSO and 90% corn oil)
-
Oral gavage needles (20-22 gauge, straight or curved with a ball tip)
-
Syringes (1 ml)
-
Vortex mixer and/or sonicator
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
Prepare the desired vehicle. For a 10% DMSO, 90% corn oil solution, first dissolve the compound in DMSO and then add the corn oil.
-
Suspend or dissolve this compound in the vehicle to the desired concentration (e.g., to deliver 3 µmol/kg or 30 µmol/kg in a volume of 5-10 ml/kg).[3]
-
Vortex or sonicate the formulation to ensure a homogenous suspension/solution. Prepare fresh daily.
-
-
Oral Gavage Administration:
-
Weigh the mouse to calculate the exact volume to be administered.
-
Gently restrain the mouse by the scruff of the neck.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the esophagus into the stomach. Do not force the needle.
-
Administer the formulation slowly and smoothly.
-
Carefully withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Assessment of Metabolic Parameters
This section details the methods for evaluating the effects of this compound on key metabolic endpoints.
Procedure:
-
Fast mice for 6 hours prior to the test.
-
Administer this compound or vehicle orally 30-60 minutes before the glucose challenge.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg body weight glucose solution orally.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose concentrations using a glucometer.
-
Calculate the area under the curve (AUC) for glucose excursion.
Procedure:
-
Collect blood samples at desired time points (e.g., fasting, during OGTT).
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma or serum.
-
Measure insulin levels using a commercially available ELISA kit.
-
Measure triglyceride levels using a colorimetric assay kit.
Procedure:
-
At the end of the study, euthanize the mice and collect the liver.
-
Weigh a portion of the liver tissue.
-
Homogenize the liver tissue.
-
Extract lipids from the homogenate using a suitable solvent mixture (e.g., chloroform:methanol).
-
Measure the triglyceride content in the lipid extract using a colorimetric assay kit.
Experimental Workflow
Caption: Experimental workflow for this compound administration in DIO mice.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Diet-induced obese mice are resistant to improvements in cardiac function resulting from short-term adropin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Glucokinase activator improves glucose tolerance and induces hepatic lipid accumulation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-820132 in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of BMS-820132 for in vitro experiments, along with comprehensive protocols for key assays to characterize its activity as a partial glucokinase (GK) activator.
Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1] |
| Mechanism of Action | Partial Glucokinase (GK) Activator | [1] |
| AC50 | 29 nM | [2] |
| Molecular Weight | 571.55 g/mol | N/A |
| Chemical Formula | C26H30N7O6P | N/A |
Solubility of this compound
This compound exhibits solubility in various solvent systems suitable for in vitro and in vivo studies. For cell-based and enzymatic assays, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions.
| Solvent/Vehicle | Solubility | Notes |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.37 mM) | Clear solution. Suitable for in vivo preparations.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.37 mM) | Clear solution. Suitable for in vivo preparations.[2] |
For standard in vitro use, this compound is typically dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM), which is then further diluted in aqueous buffers or cell culture media for working solutions. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Preparation of this compound Stock Solution for In Vitro Experiments
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mmol/L * 0.001 L * 571.55 g/mol * 1000 mg/g = 5.72 mg
-
Therefore, dissolve 5.72 mg of this compound in 1 mL of DMSO.
-
-
Dissolve the compound. Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution. Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if precipitation is observed.[2]
-
Aliquot and store. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage. Store the stock solution at -20°C or -80°C for long-term stability. A stock solution stored at -80°C is stable for at least 6 months, while at -20°C it is stable for approximately 1 month.[2]
Experimental Protocols
In Vitro Glucokinase (GK) Enzymatic Activity Assay
This protocol describes a coupled enzymatic assay to measure the activity of glucokinase. The production of glucose-6-phosphate (G6P) by GK is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is monitored spectrophotometrically at 340 nm and is directly proportional to the GK activity.
Workflow for In Vitro Glucokinase Activity Assay
Caption: Workflow for the in vitro glucokinase enzymatic activity assay.
Materials:
-
Recombinant human glucokinase
-
Tris-HCl buffer (e.g., 60 mM, pH 9.0 at 30°C)
-
Magnesium chloride (MgCl2, e.g., 20 mM)
-
Adenosine 5'-triphosphate (ATP, e.g., 4.0 mM)
-
D-Glucose (e.g., 12.0 mM)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+, e.g., 0.9 mM)
-
Glucose-6-phosphate dehydrogenase (G6PDH, e.g., 10 units/mL)
-
This compound stock solution
-
96-well UV-transparent plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare the reaction cocktail. In a suitable container, prepare a reaction cocktail containing Tris-HCl buffer, MgCl2, ATP, D-Glucose, NADP+, and G6PDH at the desired final concentrations.
-
Prepare this compound dilutions. Prepare a series of dilutions of this compound in the assay buffer from the DMSO stock solution. Include a vehicle control (DMSO only).
-
Set up the assay. In a 96-well plate or cuvettes, add the this compound dilutions or vehicle control.
-
Initiate the reaction. Add the reaction cocktail to each well/cuvette, followed by the addition of the glucokinase enzyme solution to start the reaction. The final volume should be consistent across all reactions (e.g., 200 µL for a 96-well plate).
-
Monitor the reaction. Immediately place the plate/cuvettes in a spectrophotometer pre-warmed to 30°C. Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Calculate the reaction rate. Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/minute).
-
Determine GK activation. Compare the reaction rates in the presence of different concentrations of this compound to the vehicle control to determine the fold activation of glucokinase. An AC50 value can be calculated by plotting the fold activation against the log of the this compound concentration.
Cell-Based Glucose Uptake Assay
This protocol describes a method to measure glucose uptake in cultured cells (e.g., HepG2 hepatocytes or pancreatic β-cells) using a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Workflow for Cell-Based Glucose Uptake Assay
Caption: Workflow for the cell-based glucose uptake assay using 2-NBDG.
Materials:
-
HepG2 cells or other relevant cell line
-
Complete cell culture medium
-
Glucose-free culture medium
-
This compound stock solution
-
2-NBDG
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Cell Seeding. Seed cells (e.g., HepG2 at 2 x 10^4 cells/well) in a 96-well black, clear-bottom plate and culture overnight in complete medium.
-
Glucose Starvation. The next day, gently wash the cells with PBS and replace the medium with glucose-free culture medium. Incubate for a period to deplete intracellular glucose stores (e.g., 1-2 hours).
-
Compound Treatment. Add different concentrations of this compound (prepared in glucose-free medium from the DMSO stock) to the wells. Include a vehicle control (DMSO). Incubate for the desired treatment time (e.g., 1-4 hours).
-
2-NBDG Incubation. Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 30-60 minutes.
-
Wash. Remove the 2-NBDG containing medium and wash the cells 2-3 times with cold PBS to remove extracellular fluorescence.
-
Fluorescence Measurement. Add PBS or a suitable assay buffer to the wells and measure the fluorescence using a plate reader (e.g., excitation ~485 nm, emission ~535 nm). Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
Data Analysis. Compare the fluorescence intensity of this compound-treated wells to the vehicle control to determine the effect on glucose uptake.
Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay from Pancreatic Islets
This protocol describes the measurement of insulin secretion from isolated pancreatic islets in response to glucose stimulation, and how this is modulated by this compound.
Workflow for Glucose-Stimulated Insulin Secretion (GSIS) Assay
Caption: Workflow for the glucose-stimulated insulin secretion (GSIS) assay.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA
-
Low glucose KRB buffer (e.g., 2.8 mM glucose)
-
High glucose KRB buffer (e.g., 16.7 mM glucose)
-
This compound stock solution
-
Insulin ELISA kit
-
24-well plates
Protocol:
-
Islet Preparation. Isolate pancreatic islets using a standard collagenase digestion method. Culture the isolated islets overnight to allow for recovery.
-
Pre-incubation. Hand-pick islets of similar size and place them in a 24-well plate (e.g., 10 islets/well). Wash the islets with KRB buffer and then pre-incubate in low glucose KRB buffer for 1-2 hours at 37°C.
-
Basal Insulin Secretion. Remove the pre-incubation buffer and add fresh low glucose KRB buffer containing either vehicle (DMSO) or different concentrations of this compound. Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Insulin Secretion. Remove the low glucose buffer and add high glucose KRB buffer containing the same concentrations of vehicle or this compound as in the basal step. Incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.
-
Insulin Measurement. Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis. Compare the amount of insulin secreted under basal and stimulated conditions in the presence and absence of this compound. The results can be expressed as fold-increase in insulin secretion upon glucose stimulation.
Signaling Pathways
This compound acts as a partial activator of glucokinase (GK), a key enzyme in glucose metabolism in both pancreatic β-cells and hepatocytes.
Glucokinase Signaling in Pancreatic β-Cells
In pancreatic β-cells, glucokinase acts as a glucose sensor. Activation of GK by this compound enhances glucose metabolism, leading to an increased ATP:ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization, calcium influx, and subsequent insulin secretion.
Glucokinase Signaling Pathway in Pancreatic β-Cells
Caption: Glucokinase signaling pathway in pancreatic β-cells leading to insulin secretion.
Glucokinase Signaling in Hepatocytes
In hepatocytes, glucokinase activation by this compound increases the conversion of glucose to glucose-6-phosphate. This promotes both glycogen (B147801) synthesis (storage of glucose) and glycolysis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.
Glucokinase Signaling Pathway in Hepatocytes
Caption: Glucokinase signaling pathway in hepatocytes leading to increased glucose uptake.
References
Application Notes and Protocols: Measuring BMS-820132 Effects on Insulin Secretion in Islets
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-820132 is a partial activator of glucokinase (GK), a key enzyme in pancreatic β-cells that acts as a glucose sensor, regulating glucose-stimulated insulin (B600854) secretion (GSIS).[1][2] Activation of glucokinase is a therapeutic strategy for type 2 diabetes, aiming to enhance insulin release in a glucose-dependent manner.[1][3] These application notes provide detailed protocols for the isolation of pancreatic islets and the subsequent measurement of the effects of this compound on insulin secretion. The provided methodologies and data presentation formats are intended to guide researchers in the preclinical evaluation of glucokinase activators.
Data Presentation
As specific in vitro dose-response data for this compound on isolated islets is not publicly available, the following tables present representative data for a generic partial glucokinase activator (GKA) to illustrate the expected experimental outcomes.
Table 1: Effect of a Partial Glucokinase Activator on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Rodent Islets
| Glucose Concentration (mM) | Vehicle Control (Insulin ng/islet/h) | Partial GKA (1 µM) (Insulin ng/islet/h) | Fold Increase |
| 2.8 | 0.5 ± 0.1 | 0.6 ± 0.1 | 1.2 |
| 8.3 | 2.5 ± 0.3 | 4.5 ± 0.4 | 1.8 |
| 16.7 | 5.0 ± 0.5 | 8.0 ± 0.7 | 1.6 |
Data are represented as mean ± standard error of the mean (SEM) from a hypothetical experiment.
Table 2: Dose-Response of a Partial Glucokinase Activator on Insulin Secretion at a Stimulatory Glucose Concentration (16.7 mM)
| Partial GKA Concentration (µM) | Insulin Secretion (ng/islet/h) | % of Maximal Response |
| 0 (Vehicle) | 5.0 ± 0.5 | 0% |
| 0.1 | 6.0 ± 0.6 | 33% |
| 1 | 8.0 ± 0.7 | 100% |
| 10 | 8.2 ± 0.8 | 107% |
| 100 | 8.3 ± 0.8 | 110% |
Data are represented as mean ± SEM from a hypothetical experiment.
Experimental Protocols
Protocol 1: Isolation of Murine Pancreatic Islets
This protocol describes the enzymatic digestion of the pancreas followed by purification to isolate islets of Langerhans from mice.
Materials:
-
Collagenase P solution (ice-cold)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Histopaque-1077
-
Surgical instruments (scissors, forceps)
-
Syringes and needles (30G)
-
50 mL conical tubes
-
Petri dishes
-
Dissection microscope
Procedure:
-
Pancreas Inflation and Digestion:
-
Euthanize the mouse using a CO2 chamber.
-
Make a midline incision to expose the abdominal cavity.
-
Locate the common bile duct and clamp it near the liver.
-
Inject 2-3 mL of ice-cold collagenase P solution into the common bile duct to inflate the pancreas.
-
Carefully dissect the inflated pancreas and place it in a 50 mL tube containing 3 mL of ice-cold collagenase P solution.
-
Incubate the tube in a 37°C water bath with shaking for 12-15 minutes to digest the exocrine tissue.
-
Stop the digestion by adding 40 mL of ice-cold HBSS.
-
-
Islet Purification:
-
Centrifuge the digested tissue at 215 x g for 2 minutes at room temperature and discard the supernatant.
-
Resuspend the pellet in 10 mL of room temperature Histopaque-1077.
-
Gently overlay with 10 mL of room temperature HBSS to create a density gradient.
-
Centrifuge at 900 x g for 20 minutes with no brake.
-
Islets will be located at the interface of the Histopaque and HBSS layers.
-
Carefully collect the islet layer and transfer to a new 50 mL tube.
-
Wash the islets three times with HBSS by centrifugation at 215 x g for 2 minutes.
-
-
Islet Culture:
-
After the final wash, resuspend the islets in complete RPMI 1640 medium.
-
Transfer the islets to a petri dish and hand-pick clean islets under a dissection microscope.
-
Culture the isolated islets overnight in complete RPMI 1640 medium at 37°C in a 5% CO2 incubator before conducting experiments.
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the procedure for measuring insulin secretion from isolated islets in response to different glucose concentrations and the presence of this compound.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 4.7 mM KCl, 2.56 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 20 mM HEPES, 25 mM NaHCO3, and 0.2% bovine serum albumin (BSA), pH 7.4.
-
Low glucose KRBH (2.8 mM glucose)
-
High glucose KRBH (16.7 mM glucose)
-
This compound stock solution (in DMSO)
-
Isolated pancreatic islets
-
96-well plates
-
Insulin ELISA kit
Procedure:
-
Islet Preparation:
-
After overnight culture, hand-pick islets of similar size into groups of 10 islets per well of a 96-well plate.
-
-
Pre-incubation:
-
Wash the islets twice with low glucose KRBH.
-
Pre-incubate the islets in 200 µL of low glucose KRBH for 1 hour at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.
-
-
Incubation with Test Compounds:
-
After pre-incubation, carefully remove the supernatant.
-
Add 200 µL of KRBH containing the desired glucose concentration (e.g., 2.8 mM, 8.3 mM, or 16.7 mM) with either vehicle (DMSO) or different concentrations of this compound.
-
Incubate the plate for 1 hour at 37°C.
-
-
Sample Collection and Analysis:
-
Following incubation, collect the supernatant from each well.
-
Store the supernatant at -20°C until the insulin concentration is measured.
-
Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Normalization (Optional but Recommended):
-
To account for variations in islet size, the insulin secretion data can be normalized to the total insulin content of the islets in each well.
-
After collecting the supernatant, add acid-ethanol to the islets to extract the remaining insulin.
-
Measure the insulin content of the acid-ethanol extract using an insulin ELISA kit.
-
Express the insulin secretion as a percentage of the total insulin content.
-
Mandatory Visualizations
Glucokinase Signaling Pathway in Pancreatic β-Cells
Caption: Glucokinase signaling pathway in pancreatic β-cells.
Experimental Workflow for Measuring this compound Effects
Caption: Experimental workflow for assessing this compound effects.
References
Application Notes and Protocols for Assessing the Pharmacokinetic Profile of BMS-820132
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-820132 is an orally active, partial activator of glucokinase (GK) that has been investigated as a potential therapeutic agent for type 2 diabetes.[1][2] Glucokinase plays a pivotal role in glucose homeostasis by regulating glucose-stimulated insulin (B600854) secretion in pancreatic β-cells and glucose uptake and glycogen (B147801) synthesis in the liver. As a partial activator, this compound was designed to enhance glucose-dependent insulin secretion, thereby mitigating the risk of hypoglycemia associated with full glucokinase activators.[1][3][4] A thorough assessment of the pharmacokinetic (PK) profile of this compound is critical to understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for predicting its efficacy and safety in clinical settings.[1][3]
These application notes provide a comprehensive overview of the protocols for evaluating the pharmacokinetic profile of this compound, from in vitro characterization to in vivo studies in preclinical species.
Signaling Pathway of Glucokinase Activation
This compound enhances the activity of glucokinase, a key enzyme in glucose metabolism. The following diagram illustrates the central role of glucokinase in pancreatic β-cells, leading to insulin secretion.
Caption: Glucokinase signaling cascade in pancreatic β-cells.
Experimental Workflow for Pharmacokinetic Profiling
A systematic approach is employed to characterize the pharmacokinetic properties of this compound, progressing from in vitro assays to in vivo studies.
Caption: A typical experimental workflow for pharmacokinetic assessment.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound in preclinical species. Note: The following data is presented in a template format. Specific values should be populated from the primary literature (Shi et al., J Med Chem. 2022).
Table 1: In Vitro ADME Properties of this compound
| Parameter | Species | Value |
| Metabolic Stability (t½, min) | Human Liver Microsomes | Data not available |
| Rat Liver Microsomes | Data not available | |
| Dog Liver Microsomes | Data not available | |
| Plasma Protein Binding (%) | Human | Data not available |
| Rat | Data not available | |
| Dog | Data not available | |
| Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 (A→B) | Data not available |
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) |
| Rat | e.g., 10 | Data not available | Data not available | Data not available | Data not available |
| Dog | e.g., 3 | Data not available | Data not available | Data not available | Data not available |
Table 3: Pharmacokinetic Parameters of this compound Following Intravenous Administration and Oral Bioavailability
| Species | Dose (mg/kg) | CL (mL/min/kg) | Vdss (L/kg) | AUC₀₋inf (ng·h/mL) | F (%) |
| Rat | e.g., 1 | Data not available | Data not available | Data not available | Data not available |
| Dog | e.g., 1 | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are standardized protocols. For this compound-specific details, refer to Shi et al., J Med Chem. 2022;65(5):4291-4317.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of this compound by phase I enzymes.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, dog)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with internal standard (for quenching)
-
Control compounds (e.g., verapamil (B1683045) for high clearance, diazepam for low clearance)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, combine the liver microsome solution (final concentration ~0.5 mg/mL) and phosphate buffer.
-
Add this compound to the wells to achieve a final concentration of ~1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vitro Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the fraction of this compound bound to plasma proteins.
Materials:
-
This compound
-
Pooled plasma (human, rat, dog)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device
-
Acetonitrile with internal standard
Procedure:
-
Spike this compound into plasma to a final concentration of ~1-5 µM.
-
Add the plasma containing this compound to the donor chamber of the RED device.
-
Add PBS to the acceptor chamber of the RED device.
-
Incubate the sealed RED device at 37°C with shaking for 4-6 hours to reach equilibrium.
-
After incubation, take equal aliquots from both the donor and acceptor chambers.
-
Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample).
-
Quench the samples with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of this compound.
-
Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats after oral and intravenous administration.
Animals:
-
Male Sprague-Dawley rats (7-9 weeks old), cannulated (e.g., jugular vein) for serial blood sampling.
Formulation:
-
Oral (PO): this compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Intravenous (IV): this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent).
Procedure:
-
Fast the animals overnight prior to dosing.
-
Administer this compound via oral gavage (e.g., 10 mg/kg) or intravenous injection (e.g., 1 mg/kg).
-
Collect serial blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vdss, and F%) using non-compartmental analysis software.
References
- 1. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing Fluorescent Glucose Analogs with the Glucokinase Activator BMS-820132
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose metabolism is a central process in cellular bioenergetics and a critical area of study in diseases such as type 2 diabetes and cancer.[1][2][3] Glucokinase (GK) serves as a principal glucose sensor in pancreatic β-cells and hepatocytes, regulating glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake, respectively.[3][4][5] Small molecule glucokinase activators (GKAs) represent a promising therapeutic strategy for type 2 diabetes by enhancing glucose disposal.[2][4][6][7] this compound is an orally active, partial glucokinase activator with an AC50 of 29 nM.[8][9]
Fluorescent glucose analogs, such as 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), are widely used tools for monitoring glucose uptake in living cells.[10][11][12] These analogs allow for real-time visualization and quantification of glucose transport via fluorescence microscopy, flow cytometry, and plate-based assays.[10][12]
These application notes provide a comprehensive guide for utilizing fluorescent glucose analogs in conjunction with this compound to investigate its effects on cellular glucose metabolism. It is important to note that while 2-NBDG is a valuable tool, its uptake can, in some cases, be independent of membrane glucose transporters, a factor that should be considered in experimental design and data interpretation.[13][14]
Principle of the Application
This compound, as a glucokinase activator, enhances the rate of glucose phosphorylation, the first irreversible step of glycolysis, which is catalyzed by glucokinase.[4][6][7] This action increases the intracellular trapping of glucose. Fluorescent glucose analogs like 2-NBDG are transported into the cell and subsequently phosphorylated by hexokinases (including glucokinase), leading to their intracellular accumulation and a corresponding increase in fluorescence.
By treating cells with this compound, it is hypothesized that the enhanced glucokinase activity will lead to increased phosphorylation and trapping of 2-NBDG, resulting in a higher intracellular fluorescence signal compared to untreated cells. This provides a method to indirectly assess the pharmacological activity of this compound in a cellular context.
Signaling Pathway and Experimental Rationale
The core principle of this application is to leverage a fluorescent glucose analog to report on the activity of glucokinase, which is modulated by this compound. The following diagram illustrates the proposed mechanism of action and the experimental logic.
Caption: this compound enhances glucokinase (GK) activity, leading to increased phosphorylation and intracellular trapping of 2-NBDG, resulting in a stronger fluorescence signal.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | MedChemExpress | HY-144289 | -20°C |
| 2-NBDG | Sigma-Aldrich | 72987 | -20°C |
| Cell Culture Medium (e.g., DMEM) | Gibco | Varies | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | Varies | -20°C |
| Phosphate-Buffered Saline (PBS) | Gibco | Varies | Room Temp |
| Trypsin-EDTA | Gibco | Varies | 4°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temp |
| Propidium (B1200493) Iodide (for flow cytometry) | Invitrogen | P3566 | 4°C |
Experimental Protocols
Protocol 1: 2-NBDG Uptake Assay using Fluorescence Microscopy
This protocol allows for the qualitative and semi-quantitative assessment of this compound's effect on 2-NBDG uptake by visualizing individual cells.
Workflow Diagram:
Caption: Step-by-step workflow for assessing 2-NBDG uptake with this compound treatment using fluorescence microscopy.
Procedure:
-
Cell Seeding: Seed cells (e.g., HepG2, INS-1) onto glass-bottom culture dishes at a density that will result in 70-80% confluency on the day of the experiment.
-
Overnight Culture: Culture cells overnight at 37°C in a 5% CO₂ incubator.
-
Glucose Starvation (Optional but Recommended): On the day of the experiment, gently wash the cells twice with warm, glucose-free culture medium. Incubate the cells in glucose-free medium for 1-2 hours at 37°C.
-
This compound Treatment: Prepare working solutions of this compound in glucose-free medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO). Replace the starvation medium with the this compound or vehicle solutions and incubate for 1-2 hours.
-
2-NBDG Incubation: Prepare a 2-NBDG solution in glucose-free medium (final concentration typically 50-200 µM). Remove the this compound solution and add the 2-NBDG solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Wash: Terminate the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filters for 2-NBDG (Excitation/Emission ≈ 465/540 nm).[10]
-
Image Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).
Protocol 2: 2-NBDG Uptake Assay using Flow Cytometry
This protocol provides a high-throughput, quantitative measurement of 2-NBDG uptake in a cell population.
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.
-
Treatment: Perform glucose starvation and this compound treatment as described in Protocol 1 (steps 3 and 4).
-
2-NBDG Incubation: Add 2-NBDG solution (50-200 µM) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Harvesting: Stop the reaction by washing the cells twice with ice-cold PBS. Detach the cells using Trypsin-EDTA.
-
Cell Pelleting: Neutralize the trypsin with complete medium, transfer the cell suspension to a microfuge tube, and centrifuge at 500 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat the centrifugation and washing step twice.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of cold PBS. For viability staining, add propidium iodide (PI) just before analysis.
-
Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel). Gate on the live cell population (PI-negative) and record the mean fluorescence intensity (MFI).
Data Presentation and Interpretation
The following tables present hypothetical data to illustrate expected outcomes from the described protocols.
Table 1: Effect of this compound on 2-NBDG Uptake Measured by Fluorescence Microscopy
| Treatment | Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Increase vs. Vehicle |
| Vehicle Control | 0.1% DMSO | 150.2 | ± 12.5 | 0% |
| This compound | 10 nM | 185.7 | ± 15.1 | 23.6% |
| This compound | 100 nM | 248.9 | ± 20.3 | 65.7% |
| This compound | 1 µM | 310.4 | ± 25.8 | 106.7% |
| This compound | 10 µM | 315.1 | ± 28.4 | 109.8% |
Table 2: Effect of this compound on 2-NBDG Uptake Measured by Flow Cytometry
| Treatment | Concentration | Mean Fluorescence Intensity (MFI) | Standard Deviation | % Increase vs. Vehicle |
| Vehicle Control | 0.1% DMSO | 8,540 | ± 620 | 0% |
| This compound | 10 nM | 10,825 | ± 850 | 26.8% |
| This compound | 100 nM | 15,330 | ± 1,140 | 79.5% |
| This compound | 1 µM | 21,050 | ± 1,560 | 146.5% |
| This compound | 10 µM | 21,500 | ± 1,610 | 151.8% |
Interpretation:
The data in Tables 1 and 2 illustrate a dose-dependent increase in 2-NBDG uptake with this compound treatment, consistent with its role as a glucokinase activator. The effect is expected to plateau at higher concentrations as the enzyme reaches its maximum activation state.
Critical Considerations and Troubleshooting
-
Cell Type: The choice of cell line is critical. Use cell lines known to express glucokinase, such as hepatocytes (e.g., HepG2) or pancreatic beta-cells (e.g., INS-1).
-
2-NBDG Specificity: Be aware that 2-NBDG uptake may not be exclusively mediated by GLUT transporters.[13][14] To confirm the role of GLUTs, include a control with a GLUT inhibitor like Cytochalasin B.
-
Kinetic Analysis: The incubation time with 2-NBDG is a critical parameter. A time-course experiment is recommended to determine the linear range of uptake in your specific cell line.
-
This compound Pre-incubation: The pre-incubation time with this compound should be optimized to allow for sufficient cell penetration and target engagement.
-
Fluorescence Quenching/Artifacts: Run controls to ensure that this compound itself is not fluorescent at the wavelengths used for 2-NBDG detection and does not quench the 2-NBDG signal.[15]
Conclusion
The combination of fluorescent glucose analogs like 2-NBDG with the glucokinase activator this compound provides a powerful cell-based system to study the compound's mechanism of action. The protocols outlined here offer robust methods for both qualitative and quantitative assessment of this compound-mediated increases in glucose uptake and phosphorylation. Careful optimization of experimental conditions and inclusion of appropriate controls are essential for generating reliable and interpretable data. These assays are valuable tools for drug development professionals in the characterization of glucokinase activators and for researchers investigating the regulation of cellular glucose metabolism.
References
- 1. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [worldwide.promega.com]
- 2. Glucokinase activators in diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. 2-NBD-Glucose, Fluorescent glucose uptake probe (CAS 186689-07-6) | Abcam [abcam.com]
- 11. stemcell.com [stemcell.com]
- 12. benchchem.com [benchchem.com]
- 13. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for BMS-820132 in Primary Hepatocyte Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-820132 is a partial glucokinase (GK) activator that has been investigated for its potential in the treatment of type 2 diabetes. Glucokinase is a key enzyme in hepatic glucose metabolism, acting as a glucose sensor and catalyzing the first step of glycolysis. Activation of GK in hepatocytes is expected to increase glucose uptake, glycolysis, and glycogen (B147801) synthesis, thereby contributing to the lowering of blood glucose levels.
These application notes provide a comprehensive overview of the use of this compound in primary hepatocyte culture experiments. The included protocols offer detailed methodologies for studying its effects on glucose metabolism, while the data tables and visualizations provide a framework for experimental design and data interpretation.
Mechanism of Action
This compound allosterically activates glucokinase, increasing its affinity for glucose. In hepatocytes, under low glucose conditions, GK is sequestered in the nucleus bound to the glucokinase regulatory protein (GKRP). Upon an increase in intracellular glucose or treatment with a GK activator like this compound, GK dissociates from GKRP and translocates to the cytoplasm. In the cytoplasm, active GK phosphorylates glucose to glucose-6-phosphate (G6P). This action enhances the downstream pathways of glycolysis and glycogen synthesis, effectively increasing the liver's capacity to take up and store glucose.
Signaling Pathway of Glucokinase Activation in Hepatocytes
Caption: Glucokinase activation pathway in hepatocytes.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in published primary hepatocyte culture experiments, the following tables provide an illustrative framework. Researchers should generate their own dose-response curves to determine the optimal concentrations for their specific experimental conditions. The data presented for other glucokinase activators (GKA) are for reference and comparative purposes.
Table 1: Illustrative Concentration-Response of this compound on Glucose Uptake in Primary Rat Hepatocytes
| This compound Concentration (µM) | Glucose Uptake (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.2 ± 0.1 |
| 1 | 1.8 ± 0.2 |
| 10 | 2.5 ± 0.3 |
| 50 | 2.8 ± 0.2 |
| 100 | 2.9 ± 0.3 |
Table 2: Illustrative Effect of this compound on Glycogen Content in Primary Human Hepatocytes
| Treatment (24 hours) | Glycogen Content (µg/mg protein) | Fold Change vs. Vehicle |
| Vehicle Control (0.1% DMSO) | 25.3 ± 3.1 | 1.0 |
| This compound (10 µM) | 68.2 ± 5.5 | 2.7 |
| Insulin (100 nM) - Positive Control | 85.1 ± 7.9 | 3.4 |
Table 3: Reference Data - Effect of a Glucokinase Activator (GKA) on Gene Expression in Primary Hepatocytes
| Gene | Treatment (GKA, 10 µM for 6h) | Fold Change in mRNA Expression |
| Glucokinase (Gck) | GKA | 1.2 |
| Pyruvate Kinase, Liver and RBC (Pklr) | GKA | 2.1 |
| Glucose-6-Phosphatase (G6pc) | GKA | 0.8 |
| Glycogen Synthase 2 (Gys2) | GKA | 1.5 |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Hepatocytes
This protocol describes a standard collagenase perfusion method for the isolation of primary hepatocytes from rodents.
Materials:
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
EGTA
-
HEPES
-
Collagenase Type IV
-
Williams' Medium E
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagen-coated culture plates
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the liver via the portal vein, first with HBSS containing EGTA and HEPES to chelate calcium, followed by a perfusion with HBSS containing collagenase to digest the extracellular matrix.
-
Excise the digested liver and gently disperse the hepatocytes in Williams' Medium E.
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
Wash the hepatocytes by centrifugation at low speed (e.g., 50 x g) for 5 minutes. Repeat 2-3 times.
-
Determine cell viability and concentration using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates in Williams' Medium E supplemented with FBS and antibiotics.
-
After 4-6 hours of attachment, replace the medium with serum-free Williams' Medium E for subsequent experiments.
Experimental Workflow for Primary Hepatocyte Isolation and Culture
Caption: Workflow for primary hepatocyte isolation.
Protocol 2: Glucose Uptake Assay
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into cultured primary hepatocytes.
Materials:
-
Primary hepatocytes cultured in 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound stock solution (in DMSO)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Insulin (positive control)
-
Fluorescence plate reader
Procedure:
-
Wash cultured hepatocytes twice with warm KRH buffer.
-
Pre-incubate cells with KRH buffer containing various concentrations of this compound or vehicle (DMSO) for 1-2 hours. Include a positive control with insulin.
-
Add 2-NBDG to each well to a final concentration of 100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Remove the 2-NBDG containing buffer and wash the cells three times with cold KRH buffer.
-
Lyse the cells and measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of approximately 485/535 nm.
-
Normalize the fluorescence signal to the protein content of each well.
Protocol 3: Glycogen Synthesis Assay
This protocol quantifies the amount of glycogen stored in primary hepatocytes following treatment with this compound.
Materials:
-
Primary hepatocytes cultured in 6-well or 12-well plates
-
This compound stock solution (in DMSO)
-
Insulin (positive control)
-
KOH (30%)
-
Ethanol (B145695) (95%)
-
Glycogen assay kit (e.g., colorimetric or fluorometric)
Procedure:
-
Treat cultured hepatocytes with various concentrations of this compound or vehicle (DMSO) in culture medium for 24 hours. Include a positive control with insulin.
-
Wash the cells with PBS and lyse them.
-
To precipitate glycogen, add KOH to the cell lysate and heat at 100°C for 30 minutes.
-
Add ethanol and incubate on ice to precipitate the glycogen.
-
Centrifuge to pellet the glycogen, and wash the pellet with ethanol.
-
Resuspend the glycogen pellet in water.
-
Quantify the glycogen content using a commercial assay kit according to the manufacturer's instructions.
-
Normalize the glycogen amount to the total protein content of the cell lysate.
Logical Relationship of Experimental Assays
Caption: Relationship between treatment and assays.
Disclaimer
These application notes and protocols are intended for research use only. The provided quantitative data is illustrative and should be confirmed by the end-user. It is essential to optimize experimental conditions, including drug concentrations and incubation times, for specific primary hepatocyte preparations and research questions. Always follow appropriate laboratory safety procedures.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BMS-820132 Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the partial glucokinase activator, BMS-820132, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is an orally active, partial activator of the enzyme glucokinase (GK) with an AC50 of 29 nM.[1] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and the liver.[2][3][4] In pancreatic β-cells, GK activation leads to insulin (B600854) secretion, while in the liver, it promotes glucose uptake and glycogen (B147801) synthesis.[2][4] Researchers use this compound to study glucose metabolism and explore potential therapeutic strategies for type 2 diabetes.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is the likely cause?
A2: this compound, like many small molecule kinase activators, is a hydrophobic compound. This inherent lipophilicity leads to low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of solution. This phenomenon is often referred to as "crashing out."
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: For preparing high-concentration stock solutions of this compound, the use of a good quality, anhydrous organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice. One supplier suggests that this compound can be dissolved in DMSO, and further dilution with co-solvents can achieve a concentration of at least 2.5 mg/mL.[1]
Q4: Are there any established protocols for dissolving this compound for in vivo or in vitro use?
A4: Yes, a commercial supplier provides the following protocols for preparing this compound solutions:
-
For in vivo studies (with SBE-β-CD): A solution of ≥ 2.5 mg/mL can be achieved by first dissolving the compound in 10% DMSO and then adding 90% (20% SBE-β-CD in saline).[1]
-
For in vivo studies (with corn oil): A solution of ≥ 2.5 mg/mL can be prepared by dissolving the compound in 10% DMSO and then adding 90% corn oil.[1]
For in vitro experiments, it is common practice to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) and then dilute this stock into the aqueous experimental buffer to the final desired concentration. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide for this compound Insolubility in Aqueous Buffers
This guide provides a step-by-step approach to address precipitation issues with this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock into aqueous buffer. | The concentration of this compound exceeds its kinetic solubility in the final aqueous buffer. | 1. Lower the final concentration: This is the most direct approach. Determine the lowest effective concentration for your experiment. 2. Optimize the dilution method: Pre-warm the aqueous buffer to 37°C. Add the DMSO stock solution dropwise while gently vortexing or stirring the buffer to ensure rapid and uniform mixing. This can prevent the formation of localized high concentrations that trigger precipitation. 3. Use a serial dilution approach: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, create an intermediate dilution of your DMSO stock in the aqueous buffer, and then perform the final dilution. |
| Solution is initially clear but becomes cloudy or shows precipitation over time. | The compound has limited stability or is slowly precipitating at the experimental temperature and pH. | 1. Prepare fresh solutions: Prepare the final working solution of this compound immediately before each experiment. 2. Incorporate solubility enhancers: Consider adding a low concentration of a biocompatible surfactant or co-solvent to your aqueous buffer. 3. Control the temperature: Ensure your experimental setup maintains a constant and appropriate temperature, as solubility can be temperature-dependent. |
| Inconsistent results in cell-based assays. | Precipitation of this compound is leading to an inaccurate and variable effective concentration of the compound. | 1. Visually inspect assay plates: Before and after the experiment, carefully examine the wells of your cell culture plates under a microscope for any signs of compound precipitation. 2. Perform a solubility test in your specific cell culture medium: Use the experimental protocol outlined below to determine the maximum soluble concentration of this compound in your complete cell culture medium (including serum). 3. Filter the final solution: Before adding the this compound solution to your cells, you can filter it through a 0.22 µm syringe filter to remove any undissolved particles. Be aware that this may lower the final concentration if the compound has already precipitated. |
Quantitative Data on this compound Solubility
Publicly available, specific quantitative data on the solubility of this compound in various aqueous buffers (e.g., PBS, DMEM, RPMI) at different pH values is limited. The solubility of hydrophobic compounds like this compound is highly dependent on the specific composition of the buffer, including its pH, ionic strength, and the presence of proteins (like serum in cell culture media).
General Solubility Profile of Small Molecule Kinase Activators:
| Solvent/Buffer Component | General Effect on Solubility | Typical Concentration Range |
| DMSO | High solubility | Stock solutions (10-100 mM) |
| Ethanol | Moderate to high solubility | Stock solutions (variable) |
| Aqueous Buffers (PBS, etc.) | Low solubility | Highly compound-dependent |
| Surfactants (e.g., Tween-20, Triton X-100) | Can increase apparent solubility | 0.01% - 0.1% |
| Co-solvents (e.g., PEG-400, Propylene Glycol) | Can increase solubility | 1% - 10% |
| Cyclodextrins (e.g., SBE-β-CD) | Can significantly increase solubility | 1% - 20% |
| Serum Proteins (in cell culture media) | Can increase apparent solubility through binding | 5% - 20% FBS |
Experimental Protocols
Protocol for Determining the Kinetic Solubility of this compound in an Aqueous Buffer
This protocol provides a general method for researchers to determine the approximate kinetic solubility of this compound in their specific experimental buffer.[5][6][7]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring light scattering (nephelometry) or UV absorbance
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO: Accurately weigh a small amount of this compound and dissolve it in a known volume of DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Prepare serial dilutions of the DMSO stock: In a separate 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your this compound DMSO stock in DMSO. This will create a range of concentrations to test.
-
Add the compound to the aqueous buffer: In a new 96-well clear bottom plate, add a fixed volume of your aqueous buffer to each well (e.g., 198 µL).
-
Transfer the DMSO dilutions: Using a multichannel pipette, transfer a small, equal volume of each DMSO dilution into the corresponding wells of the plate containing the aqueous buffer (e.g., 2 µL). This will result in a final DMSO concentration of 1%.
-
Incubate and mix: Seal the plate and incubate it at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measure for precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. A significant increase in light scattering compared to the buffer-only control indicates the formation of a precipitate.
-
Visual Inspection: Carefully inspect each well under a microscope for the presence of solid particles.
-
-
Determine the kinetic solubility: The highest concentration of this compound that does not show a significant increase in light scattering or visible precipitation is considered the kinetic solubility under those conditions.
Signaling Pathway and Experimental Workflow Diagrams
Glucokinase Signaling Pathway in Pancreatic β-Cells
Caption: Glucokinase-mediated insulin secretion pathway in pancreatic β-cells.
Glucokinase Signaling Pathway in Hepatocytes
Caption: Role of glucokinase in hepatic glucose metabolism.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucokinase - Wikipedia [en.wikipedia.org]
- 3. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
Optimizing BMS-820132 concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of BMS-820132 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, partial activator of glucokinase (GK).[1][2][3] Glucokinase is a key enzyme that regulates glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis.[1] By allosterically activating GK, this compound enhances glucose metabolism in tissues like the liver and pancreas.[1][4]
Q2: What is the reported in vitro potency of this compound?
A2: this compound has a reported AC50 (the concentration required to achieve 50% of the maximum activation) of 29 nM in biochemical assays.[1][2][3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For in vitro experiments, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[5] Aliquot the stock solution and store it at -20°C or -80°C to prevent repeated freeze-thaw cycles.[5] Working dilutions should be prepared fresh in cell culture medium just before use.
Q4: What are some common in vitro assays to assess the activity of this compound?
A4: Common in vitro assays for glucokinase activators like this compound include:
-
Biochemical Glucokinase Activation Assay: Using recombinant human glucokinase to determine the direct effect of the compound on enzyme activity.
-
Cell-Based Glucose Uptake Assay: Typically performed in hepatocyte cell lines (e.g., HepG2) to measure the rate of glucose uptake.
-
Insulin (B600854) Secretion Assay: Using isolated pancreatic islets (e.g., from rats) or insulin-secreting cell lines to measure glucose-stimulated insulin secretion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced Potency (Higher EC50) Compared to Published Values | Serum Protein Binding: this compound may bind to proteins like albumin in fetal bovine serum (FBS), reducing the free concentration available to cells.[6] | If your cell line can tolerate it, perform the assay in a lower serum concentration (e.g., 0.5-2% FBS) or in serum-free medium for the duration of the treatment.[6] Always include a vehicle control with the same serum concentration. |
| Suboptimal Glucose Concentration: The activity of glucokinase is dependent on the glucose concentration in the medium. | Optimize the glucose concentration in your assay medium. Lowering the glucose level may reduce background activity and increase the dynamic range for observing the effects of this compound.[6] | |
| Cell Line Variability: Different cell lines may have varying levels of endogenous glucokinase expression and activity. | Consider using a cell line known to have robust glucokinase expression, such as HepG2 hepatocytes. If results are still suboptimal, you may need to characterize the glucokinase expression in your chosen cell line. | |
| High Variability Between Replicates | Compound Precipitation: this compound may precipitate out of solution, especially at higher concentrations or if not properly dissolved. | Ensure the compound is fully dissolved in the stock solution. When preparing working dilutions, add the compound to the medium and mix thoroughly. Visually inspect for any precipitation. Sonication can aid in dissolution.[3] |
| Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell distribution. | |
| Unexpected Cytotoxicity at High Concentrations | Off-Target Effects or Glucotoxicity: At very high concentrations, this compound may have off-target effects. Alternatively, excessive activation of glucokinase can lead to an overproduction of glucose-6-phosphate and subsequent cellular stress (glucotoxicity).[6] | Perform a standard cytotoxicity assay (e.g., MTT or LDH release) to determine the concentration at which this compound becomes toxic to your specific cell line.[6] |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in the culture medium is below 0.1%.[5] Include a vehicle control (DMSO alone) in your experiments to account for any solvent effects.[5] | |
| Extended Incubation Time: Prolonged exposure to a potent activator could lead to cellular stress. | Reduce the duration of exposure to this compound to minimize the potential for toxicity.[6] |
Experimental Protocols
Protocol 1: Cell-Based Glucokinase Activation Assay in Hepatocytes (e.g., HepG2)
This protocol describes a method to measure this compound-mediated activation of glucokinase in a hepatocyte cell line by quantifying the rate of glucose uptake.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., 10% FBS, penicillin/streptomycin)
-
This compound
-
DMSO
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid and counter (for radiolabeled glucose) or plate reader (for fluorescent glucose)
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stocks into pre-warmed, serum-free or low-serum cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.
-
Cell Treatment: Remove the culture medium from the cells and wash once with warm PBS. Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 1-4 hours).
-
Glucose Uptake Measurement:
-
Add 2-deoxy-D-[³H]glucose or a fluorescent glucose analog to each well and incubate for a short period (e.g., 10-30 minutes).
-
Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
-
Data Analysis: Plot the glucose uptake against the concentration of this compound and fit the data to a dose-response curve to determine the EC50.
Protocol 2: Insulin Secretion Assay in Isolated Rat Islets
This protocol outlines a method to assess the effect of this compound on glucose-stimulated insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated rat pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions of varying concentrations (e.g., 2.8 mM and 16.7 mM)
-
This compound
-
DMSO
-
Insulin ELISA kit
Methodology:
-
Islet Preparation: Isolate pancreatic islets from rats using standard collagenase digestion methods.
-
Pre-incubation: Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1 hour at 37°C to allow them to equilibrate.
-
Compound and Glucose Stimulation:
-
Transfer groups of islets (e.g., 5-10 islets per well) into a 96-well plate.
-
Add KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without different concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: After incubation, collect the supernatant from each well.
-
Insulin Measurement: Quantify the amount of insulin in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the amount of insulin secreted in the presence of this compound at both low and high glucose concentrations to the respective controls.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for in vitro testing.
Caption: Troubleshooting logic for suboptimal this compound potency.
References
- 1. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: BMS-820132 and the Oral Glucose Tolerance Test
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMS-820132 in oral glucose tolerance tests (OGTTs). The information is designed to address common sources of variability and provide standardized protocols to ensure data accuracy and reproducibility.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, partial activator of the enzyme glucokinase (GK).[1][2] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[3] By partially activating GK, this compound enhances glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake, thereby contributing to the lowering of blood glucose levels.[2][3]
Q2: Why is there significant variability in OGTT results when using investigational compounds like this compound?
A2: Variability in OGTT results is a known challenge in both clinical and preclinical research and can be attributed to several factors.[4][5] These can be broadly categorized as biological and procedural. Biological variability can arise from the animal model used (e.g., strain, age, sex, and disease state).[5][6] For instance, this compound has been shown to decrease glucose levels in OGTTs in normal and diet-induced obese (DIO) mice, but not in Zucker diabetic fatty (ZDF) rats, highlighting the impact of the underlying physiology.[1] Procedural variability can be introduced through inconsistencies in fasting times, glucose dosage, route of administration, blood sampling technique, and sample handling.[7][8] The formulation and administration of the investigational compound itself can also be a source of variability.[9]
Q3: What is the expected outcome of administering this compound in an OGTT in a responsive preclinical model?
A3: In a responsive preclinical model, such as a diet-induced obese mouse, oral administration of this compound prior to a glucose challenge is expected to lower the subsequent rise in blood glucose levels compared to a vehicle-treated control group.[1] This is demonstrated by a reduction in the peak glucose concentration and a smaller area under the curve (AUC) for glucose over the course of the OGTT.[8][10]
Q4: Can this compound induce hypoglycemia during an OGTT?
A4: As a partial glucokinase activator, this compound is designed to have a lower risk of hypoglycemia compared to full activators.[2] However, the potential for hypoglycemia, especially at higher doses or in certain metabolic states, cannot be entirely ruled out. It is crucial to monitor blood glucose levels closely, particularly at the beginning of the experiment before the glucose challenge.
II. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline (fasting) glucose levels across animals. | 1. Inconsistent fasting duration. 2. Stress induced by handling or environment. 3. Underlying health differences in animals. | 1. Ensure a consistent and documented fasting period for all animals (typically 6-16 hours for rodents).[7][8] 2. Acclimatize animals to handling and the experimental procedure. Perform tests in a quiet and consistent environment. 3. Exclude animals that are visibly unwell or have outlier baseline glucose values. |
| Inconsistent or no effect of this compound on glucose tolerance. | 1. Incorrect dosage or formulation of this compound. 2. Issues with the route or timing of administration. 3. Use of a non-responsive animal model (e.g., ZDF rats for this compound).[1] 4. Degradation of the compound. | 1. Verify the correct calculation of the dose based on the most recent body weight. Ensure proper solubilization and stability of the dosing solution.[1] 2. Standardize the timing of this compound administration relative to the glucose challenge. Ensure accurate oral gavage technique. 3. Confirm the suitability of the chosen animal model for studying glucokinase activators. 4. Store the compound under recommended conditions and prepare fresh dosing solutions for each experiment. |
| Unexpectedly high glucose excursion in all groups, including controls. | 1. Incorrect glucose dose administered. 2. Stress during the procedure can elevate glucose levels. 3. Errors in blood glucose measurement. | 1. Double-check the concentration of the glucose solution and the volume administered based on body weight. 2. Handle animals gently and minimize stress. Consider alternative, less stressful methods of glucose administration if gavage is problematic. 3. Calibrate the glucometer before each experiment and ensure proper blood sampling technique. |
| High variability in glucose readings at later time points. | 1. Inconsistent blood sampling times. 2. Variable food and water intake post-procedure if not restricted. 3. Differences in animal activity levels. | 1. Adhere strictly to the predetermined blood sampling schedule. 2. House animals individually during the OGTT to prevent access to residual food or bedding ingestion. Water should be available ad libitum. 3. Keep animals in a calm and consistent environment throughout the test to minimize variations in activity. |
III. Data Presentation
The following tables present representative data from preclinical studies on glucokinase activators to illustrate the expected outcomes in an OGTT. Note that specific data for this compound is not publicly available in this format.
Table 1: Effect of a Glucokinase Activator on Blood Glucose Levels during an OGTT in Diet-Induced Obese (DIO) Mice.
| Time (minutes) | Vehicle (mg/dL) | Glucokinase Activator (10 mg/kg) (mg/dL) |
| 0 (Fasting) | 150 ± 10 | 145 ± 12 |
| 15 | 350 ± 25 | 280 ± 20 |
| 30 | 450 ± 30 | 350 ± 25 |
| 60 | 380 ± 28 | 290 ± 22 |
| 120 | 200 ± 15 | 160 ± 10 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. This table is illustrative and based on typical results for glucokinase activators.
Table 2: Effect of a Glucokinase Activator on Glucose Area Under the Curve (AUC) during an OGTT in DIO Mice.
| Treatment Group | Glucose AUC (0-120 min) (mg/dLmin) | % Reduction vs. Vehicle |
| Vehicle | 35000 ± 2500 | - |
| Glucokinase Activator (10 mg/kg) | 25000 ± 2000 | 28.6% |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. This table is illustrative and based on typical results for glucokinase activators.[8][10]
IV. Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice with this compound
1. Animal Preparation:
-
Use male C57BL/6J mice with diet-induced obesity (fed a high-fat diet for 12-16 weeks).
-
House animals individually for at least 3 days before the experiment to acclimatize.
-
Fast animals for 6 hours prior to the experiment with free access to water.[7]
2. Compound and Glucose Preparation:
-
Prepare this compound at the desired concentration (e.g., 3 or 30 μmol/kg) in an appropriate vehicle (e.g., 0.5% methylcellulose).[1] Prepare fresh on the day of the experiment.
-
Prepare a 20% D-glucose solution in sterile water.
3. Experimental Procedure:
-
Weigh each mouse to determine the correct dosing volumes.
-
At t = -30 minutes, administer this compound or vehicle via oral gavage.
-
At t = 0 minutes, collect a baseline blood sample (approximately 10 µL) from the tail vein to measure fasting blood glucose.
-
Immediately after the baseline sample, administer the 20% D-glucose solution orally at a dose of 2 g/kg body weight.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point using a calibrated glucometer.
4. Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes using the trapezoidal rule.[8]
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare treatment groups.
V. Visualizations
Signaling Pathway
Caption: Glucokinase activation by this compound.
Experimental Workflow
Caption: Workflow for an Oral Glucose Tolerance Test.
Troubleshooting Logic
Caption: Troubleshooting logic for OGTT variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Docking Assessment of Glucokinase Interactions with its Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RACGP - Oral glucose tolerance testing [racgp.org.au]
- 5. researchgate.net [researchgate.net]
- 6. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of area under the curve in various models of diabetic rats receiving chronic medication [archivesofmedicalscience.com]
- 10. academic.oup.com [academic.oup.com]
Mitigating off-target effects of BMS-820132 in cell culture
Welcome to the technical support center for BMS-820132. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in a cell culture setting and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active, partial activator of glucokinase (GK).[1][2] Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in cells like pancreatic β-cells and hepatocytes.[3][4][5] By partially activating GK, this compound enhances the phosphorylation of glucose to glucose-6-phosphate, thereby promoting glycolysis and downstream metabolic processes.[4]
Q2: What are the known off-target effects of this compound?
A2: Preclinical studies in healthy animals have shown that the primary adverse effects of this compound are related to its potent pharmacological action. This can lead to excessive glucose uptake and metabolism, resulting in hypoglycemia (low blood sugar).[6] In a cell culture context, this "exaggerated pharmacology" can lead to metabolic stress. Specific off-target kinase interactions have not been detailed in the public domain, but as with any small molecule inhibitor, they remain a possibility.
Q3: Why is the glucose concentration in my cell culture medium important when using this compound?
A3: The effects of glucokinase activation are highly dependent on the ambient glucose concentration. In high-glucose conditions, activating GK can enhance normal metabolic flux. However, in low or normal glucose conditions, constitutive activation of GK by this compound can drive excessive glycolysis, leading to ATP depletion, metabolic stress, and potential cytotoxicity.[7] Therefore, it is crucial to consider the glucose concentration of your culture medium in your experimental design.
Q4: Can this compound be used in any cell line?
A4: The responsiveness of a cell line to this compound will depend on its expression of glucokinase (Hexokinase IV). Cell lines with high GK expression, such as hepatocyte-derived (e.g., HepG2) or pancreatic β-cell lines (e.g., INS-1), are expected to be more sensitive. It is recommended to verify the expression of glucokinase in your cell model of choice.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High cell toxicity or unexpected cell death at effective concentrations. | 1. Exaggerated Pharmacology: Excessive glycolysis in low-glucose media leading to metabolic stress and ATP depletion. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO). | 1. Optimize Glucose Concentration: Titrate the glucose concentration in your cell culture medium. Consider using a higher glucose medium if your current conditions are low. 2. Dose-Response Curve: Perform a dose-response experiment to find the optimal concentration of this compound with the lowest toxicity. 3. Control Solvent Concentration: Ensure the final solvent concentration is consistent across all conditions and is below 0.1%. |
| Inconsistent results between experimental repeats. | 1. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media glucose levels. 2. Compound Degradation: Improper storage or handling of this compound. | 1. Standardize Protocols: Maintain consistent cell culture practices. 2. Aliquot Compound: Store this compound in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Unexpected activation of stress-related signaling pathways (e.g., AMPK). | Cellular Energy Stress: A decrease in the cellular ATP/AMP ratio due to excessive glucose consumption can activate AMP-activated protein kinase (AMPK). | 1. Monitor AMPK Activation: Use Western blotting to check for the phosphorylation of AMPKα at Threonine 172. 2. Measure Cellular ATP: Quantify cellular ATP levels to confirm metabolic stress. 3. Adjust Experimental Conditions: Lower the concentration of this compound or increase the glucose concentration in the medium. |
| Observed phenotype does not match the expected effect of glucokinase activation. | 1. Off-Target Kinase Effects: this compound may be interacting with other kinases. 2. Low Glucokinase Expression: The cell line may not express sufficient levels of glucokinase. | 1. Use a Structurally Different GK Activator: Compare the phenotype with another glucokinase activator to see if the effect is consistent. 2. Confirm GK Expression: Verify glucokinase expression in your cell line via Western blot or qPCR. |
Experimental Protocols
Protocol 1: Assessing Cellular Metabolism by Measuring ATP Levels
Objective: To determine the impact of this compound on the overall energy status of the cell by quantifying intracellular ATP.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period.
-
ATP Measurement: Use a commercial bioluminescent ATP assay kit (e.g., CellTiter-Glo®).[8][9]
-
Equilibrate the plate and reagents to room temperature.
-
Add the ATP reagent to each well.
-
Mix and incubate according to the manufacturer's instructions to lyse the cells and stabilize the luminescent signal.
-
-
Signal Detection: Measure luminescence using a plate reader. The light output is directly proportional to the ATP concentration.[9]
-
Data Analysis: Normalize the luminescence signal of treated cells to the vehicle control to determine the percentage change in ATP levels.
Protocol 2: Validating Metabolic Stress via Western Blot for p-AMPKα (Thr172)
Objective: To detect the activation of the AMPK pathway as an indicator of cellular energy stress induced by this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-AMPKα (Thr172).[10][12]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
To normalize, strip the membrane and re-probe with an antibody for total AMPKα.[11][12]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize the phosphorylated AMPKα signal to the total AMPKα signal.[10]
-
Visualizations
Caption: this compound on-target pathway and potential off-target consequences.
Caption: Troubleshooting workflow for unexpected cell toxicity with this compound.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of a Novel Glucokinase Activator, HMS5552, on Glucose Metabolism in a Rat Model of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. ATP Assays | What is an ATP Assay? [promega.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of BMS-820132 Glucokinase Activation Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reproducible data for the glucokinase activator, BMS-820132.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, partial activator of glucokinase (GK).[1][2] Glucokinase is a key enzyme in glucose homeostasis, and by partially activating it, this compound enhances glucose metabolism.[2][3] It was developed as a potential therapeutic agent for type 2 diabetes. A significant challenge in the development of glucokinase activators is the associated risk of hypoglycemia.[3][4]
Q2: What are the known in vitro potency values for this compound?
A2: this compound has a reported half-maximal activation concentration (AC50) of 29 nM for glucokinase.[1][2][5]
Q3: What are common challenges observed with glucokinase activators in general?
A3: Glucokinase activators as a class have faced challenges in clinical development, including a decline in efficacy over time and an increased risk of hypoglycemia. Some activators have also been associated with off-target effects such as elevated triglycerides and hepatic steatosis.
Q4: In which animal models has this compound been tested?
A4: this compound has been shown to decrease glucose levels in an oral glucose tolerance test (OGTT) in normal rats and high-fat diet-induced obese mice.[1] Interestingly, it did not show the same effect in Zucker diabetic fatty (ZDF) rats.[1]
Data Presentation
The following table summarizes key in vitro data for this compound and provides representative data for other glucokinase activators for comparison.
| Compound | Target | AC50 / EC50 (nM) | Effect on S0.5 (Glucose) | Effect on Vmax/Kcat | Organism/System |
| This compound | Glucokinase | 29[1][2][5] | Data not publicly available | Data not publicly available | Not Specified |
| GKA-50 | Glucokinase | 33 | Not Specified | Not Specified | Rat |
| RO-28-1675 | Glucokinase | 54 | Not Specified | Not Specified | Not Specified |
| MK-0941 | Glucokinase | 65 (at 10 mM glucose) | Decreased S0.5 from 6.9 to 1.4 mM (at 1 µM)[3] | Increased by 1.5-fold (at 1 µM)[3] | Recombinant Human |
Experimental Protocols
Fluorometric Glucokinase Activity Assay
This protocol provides a general framework for assessing the activity of this compound on glucokinase.
1. Materials:
-
Recombinant human glucokinase
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, pH 7.2)
-
ATP
-
D-Glucose
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 340 nm, Emission: 460 nm)
2. Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for testing.
-
Reaction Mixture Preparation: Prepare a master mix containing assay buffer, NADP+, and G6PDH.
-
Enzyme Addition: Add recombinant glucokinase to the master mix.
-
Compound Addition: Add the diluted this compound or vehicle (DMSO) to the wells of the 96-well plate.
-
Enzyme Reaction Initiation: Add the enzyme-containing reaction mixture to the wells.
-
Substrate Addition: Initiate the reaction by adding a mixture of ATP and D-Glucose to each well.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorometric plate reader and measure the increase in fluorescence (due to NADPH production) over time (e.g., every 60 seconds for 30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the concentration of this compound.
-
Fit the data to a suitable dose-response curve to determine the AC50 value.
-
Visualizations
Caption: Glucokinase signaling pathway in pancreatic β-cells and hepatocytes.
Caption: General experimental workflow for a glucokinase activation assay.
Caption: Troubleshooting decision tree for glucokinase activation assays.
Troubleshooting Guide
Issue 1: High Background Signal
-
Question: My negative control (vehicle-only) wells show a high fluorescence signal. What could be the cause?
-
Answer:
-
Contaminated Reagents: One or more of your assay components (buffer, ATP, NADP+) may be contaminated with a fluorescent substance or reducing agent. Prepare fresh solutions using high-purity reagents.
-
Autofluorescence of this compound: At high concentrations, the compound itself might be fluorescent at the measurement wavelengths. To check this, run a control plate with all assay components, including this compound, but without the glucokinase enzyme.
-
Light Leakage: Ensure the plate reader's lid is securely closed during measurement to prevent external light from interfering.
-
Issue 2: Low or No Signal
-
Question: I am not observing any significant increase in fluorescence in my positive control or this compound treated wells. What should I check?
-
Answer:
-
Inactive Enzyme: Ensure that both glucokinase and the coupling enzyme (G6PDH) have been stored correctly (typically at -80°C in aliquots to avoid freeze-thaw cycles) and are active. You can test the activity of G6PDH separately using a known amount of glucose-6-phosphate.
-
Incorrect Reagent Concentrations: Double-check the final concentrations of all substrates and cofactors (ATP, Glucose, NADP+). An insufficient amount of any of these will limit the reaction rate.
-
Incorrect Instrument Settings: Verify that the excitation and emission wavelengths on the plate reader are set correctly for NADPH (typically around 340 nm excitation and 460 nm emission).
-
Presence of Inhibitors: Ensure that none of your buffers or solutions contain known enzyme inhibitors. For example, high concentrations of EDTA can chelate Mg2+, which is essential for glucokinase activity.
-
Issue 3: High Variability Between Replicates
-
Question: The fluorescence readings between my replicate wells are very inconsistent. How can I improve the precision of my assay?
-
Answer:
-
Pipetting Inaccuracy: Ensure your pipettes are properly calibrated. For small volumes, consider using reverse pipetting, especially for viscous solutions.
-
Inadequate Mixing: After adding each reagent, ensure the contents of the wells are thoroughly mixed, either by gentle shaking of the plate or by pipetting up and down.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to variability. It is good practice to fill the outer wells with buffer or water and not use them for experimental samples.
-
Temperature Gradients: Ensure the entire plate is at a uniform temperature before starting the reaction. Pre-incubate the plate in the reader for a few minutes to allow it to equilibrate.
-
Issue 4: Unexpected Dose-Response Curve
-
Question: The dose-response curve for this compound does not look sigmoidal or shows inhibition at high concentrations. What could be the reason?
-
Answer:
-
Compound Solubility: At high concentrations, this compound may precipitate out of solution, leading to a decrease in the observed activity. Visually inspect the wells with the highest concentrations for any signs of precipitation. You may need to adjust the solvent concentration (e.g., DMSO) or test a lower concentration range.
-
Off-Target Effects or Assay Interference: At very high concentrations, some compounds can interfere with the assay chemistry or have off-target inhibitory effects. If you suspect this, you can test this compound in a counterscreen against the coupling enzyme (G6PDH) to ensure it is not directly affecting its activity.
-
Incorrect Dilution Series: A simple error in preparing the serial dilutions can lead to a distorted dose-response curve. It is always a good practice to prepare fresh dilutions for each experiment.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound|1001419-18-6|COA [dcchemicals.com]
BMS-820132 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage best practices for BMS-820132. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored in a tightly sealed container, protected from moisture and light. For long-term storage, -20°C is recommended, which can preserve the compound for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years.
2. How should I store solutions of this compound?
The stability of this compound in solution depends on the solvent and storage temperature. For stock solutions prepared in DMSO, it is recommended to store them in aliquots in tightly sealed vials. At -80°C, the solution is stable for up to 6 months, while at -20°C, it is stable for up to 1 month. For short-term storage of up to two weeks, 4°C is suitable. It is advisable to bring the solution to room temperature for at least one hour before use.
3. What solvents can I use to dissolve this compound?
This compound is soluble in DMSO. For in vivo studies, specific formulations are recommended. Two common protocols involve using 10% DMSO with either 90% (20% SBE-β-CD in Saline) or 90% Corn Oil to achieve a clear solution of at least 2.5 mg/mL.[1]
4. What should I do if I observe precipitation in my this compound solution?
If precipitation or phase separation occurs during the preparation of your solution, gentle heating and/or sonication can be used to aid in the dissolution of the compound.[1]
5. Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the provided search results, its chemical structure contains a phosphonate (B1237965) group. Organophosphonates are generally stable; however, they can be susceptible to degradation under harsh conditions such as strong acids or bases, and through oxidation, which can be catalyzed by UV light in the presence of an oxidizing agent. It is therefore recommended to protect this compound from extreme pH conditions and prolonged exposure to light.
6. What are the general handling precautions for this compound?
As a general laboratory best practice, it is recommended to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.
Data Summary Tables
Table 1: Storage Conditions for this compound (Solid)
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Table 2: Storage Conditions for this compound in DMSO Solution
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
| 4°C | Up to 2 weeks |
Table 3: Solubility of this compound for In Vivo Studies
| Solvent System | Achievable Concentration |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.37 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.37 mM) |
Experimental Protocols & Workflows
Detailed Methodology for In Vivo Formulation Preparation
Protocol 1: Formulation with SBE-β-CD in Saline
-
Prepare a 20% SBE-β-CD in Saline solution: Dissolve 2g of SBE-β-CD powder in 10 mL of saline. Ensure complete dissolution to obtain a clear solution. This solution can be stored at 4°C for up to one week.
-
Prepare the final formulation: To create a 10% DMSO, 90% (20% SBE-β-CD in Saline) solution, first dissolve this compound in DMSO to make a stock solution. Then, add the appropriate volume of the DMSO stock to the 20% SBE-β-CD in saline solution to achieve the final desired concentration and solvent ratio. Mix thoroughly.
Protocol 2: Formulation with Corn Oil
-
Prepare the final formulation: To create a 10% DMSO, 90% Corn Oil solution, first dissolve this compound in DMSO to make a stock solution. Then, add the appropriate volume of the DMSO stock to corn oil to achieve the final desired concentration and solvent ratio. Mix thoroughly until a clear solution is obtained.
Visualizations
Caption: General workflow from compound handling to experimental results.
Caption: this compound acts as a partial activator of Glucokinase.
References
Technical Support Center: Overcoming Declining Efficacy of Glucokinase Activators in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the long-term efficacy of glucokinase activators (GKAs).
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experimental studies with GKAs.
| Issue/Observation | Potential Cause | Troubleshooting Steps |
| Gradual loss of glycemic control over time. | 1. Tachyphylaxis: - Perturbed intracellular phosphometabolite homeostasis.[1] - Adaptive repression of the Gck gene and induction of glucose-6-phosphatase (G6pc).[1] 2. Pancreatic β-cell exhaustion: - Chronic overstimulation leading to glucotoxicity.[2] | 1. Assess Gene Expression: - Monitor Gck and G6pc mRNA levels in liver tissue over the course of the study.2. Analyze Hepatic Glucose Metabolism: - Conduct liver perfusion studies to measure hepatic glucose utilization.[3][4] - Perform hepatic enzyme assays for glucose-6-phosphatase activity.[3][4] 3. Evaluate β-cell Function: - Measure plasma insulin (B600854) levels at various time points.[3][4] - Perform glucose-stimulated insulin secretion (GSIS) assays on isolated islets. |
| Unexpectedly high incidence of hypoglycemia. | 1. Overstimulation of pancreatic GK: - The GKA may be a "full" activator, leading to insulin secretion even at low glucose concentrations.[5][6] 2. Compound Specificity: - The GKA may not be hepato-selective, leading to potent pancreatic effects.[5][7] | 1. Re-evaluate GKA Type: - Characterize the GKA as a "full" or "partial" activator.[5] - Consider using a hepato-selective GKA (e.g., TTP399) to minimize pancreatic effects.[5] 2. Dose-Response Analysis: - Perform a thorough dose-response study to identify a therapeutic window with minimal hypoglycemia. |
| Elevated plasma triglycerides and/or evidence of hepatic steatosis. | 1. Dysregulation of Lipid Metabolism: - Excessive hepatic GK activation can increase the production of acetyl-CoA and subsequent triglyceride formation.[1][7] - Increased insulin secretion can inhibit adipose tissue lipolysis.[1] | 1. Monitor Lipid Profile: - Regularly measure plasma triglyceride and cholesterol levels.[1][2][8] 2. Histological Analysis: - Perform histological examination of liver tissue to assess for lipid accumulation (steatosis).[1] 3. Consider Hepato-selective GKAs: - Newer generation, liver-selective GKAs are designed to mitigate these effects.[5] |
| Variability in long-term efficacy between different GKA compounds. | 1. Different Mechanisms of Action: - GKAs can have distinct effects on GK conformation and interaction with regulatory proteins like GKRP.[6][9] - For example, dorzagliatin (B607184) preferentially binds to the closed, active form of GK, acting synergistically with glucose, while older GKAs like MK-0941 could bind to the open form, leading to constitutive activation.[6][9] | 1. In-depth Compound Characterization: - Perform kinetic studies to understand the specific interaction of the GKA with the glucokinase enzyme.[6] - Evaluate the GKA's effect on the GK-GKRP interaction.[2][5] 2. Comparative Studies: - If possible, compare the long-term efficacy of your GKA with newer generation compounds like dorzagliatin or TTP399.[3][4][5] |
Frequently Asked Questions (FAQs)
Q1: Why do some glucokinase activators lose their efficacy over time?
A1: The declining efficacy of some GKAs in long-term studies is a known issue, and several mechanisms have been proposed.[1][8] One major hypothesis is the development of tachyphylaxis, where the continuous activation of glucokinase perturbs intracellular phosphometabolite homeostasis.[1] This can lead to an adaptive response in hepatocytes, including the repression of the glucokinase (Gck) gene and the induction of glucose-6-phosphatase (G6pc), which counteracts the GKA's effect.[1][3][4] Additionally, chronic overstimulation of pancreatic β-cells could lead to glucotoxicity and a decline in insulin secretion capacity.[2]
Q2: What are the main side effects associated with long-term GKA administration?
A2: The most significant side effects observed with older generation GKAs include hypoglycemia, increased plasma triglycerides (dyslipidemia), and the potential for developing a fatty liver (hepatic steatosis).[1][7] Hypoglycemia can result from the overstimulation of pancreatic GK, leading to excessive insulin secretion.[2][7] The increase in triglycerides is thought to be caused by the over-activation of hepatic GK, which boosts glycolysis and the production of substrates for lipogenesis.[1][7]
Q3: Are all glucokinase activators the same in terms of declining efficacy?
A3: No, the declining efficacy is not considered a class-wide effect for all GKAs.[3][4] Studies have shown that while some GKAs, like MK-0941, exhibit a loss of efficacy over time, others, such as TMG-123 and the newer generation dorzagliatin, have demonstrated sustained glycemic control in long-term studies.[3][4][5][10] The difference in long-term outcomes is likely due to variations in their mechanisms of action and their effects on hepatic glucose metabolism.[3][4][6]
Q4: What is the difference between a "full" and a "partial" GKA?
A4: "Full" GKAs significantly increase the maximal velocity (Vmax) of the glucokinase enzyme, leading to potent activation even at low glucose concentrations. This can increase the risk of hypoglycemia. "Partial" GKAs, on the other hand, primarily decrease the Michaelis constant (Km) of GK for glucose, making the enzyme more sensitive to glucose without dramatically increasing its maximum activity.[5][11] This glucose-dependent activation is thought to provide a better safety profile.
Q5: What are hepato-selective GKAs and what are their advantages?
A5: Hepato-selective GKAs are designed to primarily activate glucokinase in the liver with minimal effects on the pancreas.[5][7] The main advantage of this approach is a reduced risk of hypoglycemia, as they do not directly overstimulate insulin secretion from pancreatic β-cells.[2][7] TTP399 is an example of a hepato-selective GKA.[5]
Data Presentation
Table 1: Summary of Clinical Trial Outcomes for Select Glucokinase Activators
| Glucokinase Activator | Phase | Duration | Change in HbA1c | Key Side Effects | Long-Term Efficacy | Reference |
| MK-0941 | II | 30 weeks | Initial reduction, but no significant difference from placebo by week 30. | Increased incidence of hypoglycemia and a 6-19% increase in plasma triglycerides. | Lack of sustained glycemic efficacy. | [2] |
| AZD1656 | II | - | Inconsistent results in HbA1c reduction. | Increased risk of hypertriglyceridemia. | Lack of sustained glycemic control. | [12] |
| Dorzagliatin | III | 24-52 weeks | Significant and sustained reduction in HbA1c. | Increased triglycerides and total cholesterol compared to placebo, but generally favorable safety profile. | Durable glycemic control and potential for glucose remission. | [5][10][12] |
| TTP399 | II | 6 months | Placebo-subtracted change of -0.9% (800 mg dose). | Not associated with weight gain or hypoglycemia. | Sustained efficacy observed in the trial duration. | [5] |
Experimental Protocols
1. Hepatic Enzyme Assay for Glucose-6-Phosphatase (G6Pase) Activity
-
Objective: To measure the activity of G6Pase in liver homogenates, an enzyme that can be upregulated during long-term GKA treatment, contributing to declining efficacy.
-
Methodology:
-
Homogenize liver tissue samples in a suitable buffer.
-
Incubate the homogenate with a known concentration of glucose-6-phosphate (G6P).
-
The reaction is stopped, and the amount of inorganic phosphate (B84403) released from G6P is quantified using a colorimetric assay (e.g., malachite green assay).
-
Enzyme activity is typically expressed as nmol of phosphate released per minute per mg of protein.
-
2. Liver Perfusion Study for Hepatic Glucose Utilization
-
Objective: To assess the overall capacity of the liver to take up and metabolize glucose in response to a GKA.
-
Methodology:
-
Anesthetize the experimental animal and surgically isolate the liver, cannulating the portal vein and hepatic vein.
-
Perfuse the liver with an oxygenated buffer containing glucose and the GKA being tested.
-
Collect samples from the inflow (portal vein) and outflow (hepatic vein) to measure glucose concentrations.
-
Hepatic glucose utilization is calculated as the difference in glucose concentration between the inflow and outflow, corrected for the perfusion flow rate.
-
3. Islet Perifusion for Glucose-Stimulated Insulin Secretion (GSIS)
-
Objective: To evaluate the function of pancreatic β-cells and their insulin secretion response to glucose and GKAs.
-
Methodology:
-
Isolate pancreatic islets from experimental animals.
-
Place the islets in a perifusion chamber and continuously supply them with a buffer containing varying concentrations of glucose, with and without the GKA.
-
Collect fractions of the perifusate over time and measure the insulin concentration in each fraction using an ELISA or RIA.
-
This allows for the dynamic assessment of first- and second-phase insulin secretion.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Glucokinase activator (GKA) signaling in pancreas and liver.
Caption: Proposed mechanism for declining GKA efficacy in the liver.
Caption: Troubleshooting workflow for investigating declining GKA efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruptions in hepatic glucose metabolism are involved in the diminished efficacy after chronic treatment with glucokinase activator | PLOS One [journals.plos.org]
- 4. Disruptions in hepatic glucose metabolism are involved in the diminished efficacy after chronic treatment with glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment [mdpi.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What's the latest update on the ongoing clinical trials related to glucokinase? [synapse.patsnap.com]
- 11. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
Technical Support Center: Adjusting for BMS-820132 Effects on Hepatic Lipid Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the partial glucokinase activator, BMS-820132, on hepatic lipid metabolism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a partial glucokinase activator that was investigated as a potential treatment for type 2 diabetes.[1] Glucokinase (GK) is a key enzyme that regulates glucose homeostasis.[1] By partially activating GK, this compound was designed to enhance glucose uptake and metabolism in the liver and pancreas, thereby lowering blood glucose levels while potentially mitigating the risk of hypoglycemia associated with full glucokinase activators.[1]
Q2: Why is it important to monitor hepatic lipid metabolism when working with this compound or other glucokinase activators?
A2: Activation of glucokinase can lead to an increase in hepatic glucose metabolism, which in turn can be converted into lipids through de novo lipogenesis.[2][3] Studies with other glucokinase activators have shown a potential for hepatic lipid accumulation (steatosis).[2][3][4] Therefore, it is crucial to monitor for changes in hepatic lipid content and related metabolic pathways to fully understand the pharmacological profile of this compound.
Q3: What are the key signaling pathways involved in glucokinase activator-induced hepatic lipogenesis?
A3: Glucokinase activators can enhance the flux of glucose through glycolysis, leading to an increase in substrates for lipogenesis. This process is primarily regulated by the transcription factors Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[2] These transcription factors upregulate the expression of key lipogenic enzymes such as Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC), driving the synthesis of fatty acids and triglycerides in the liver.
Troubleshooting Guides
Issue 1: High Variability in Hepatic Lipid Accumulation Observed in Animal Models
-
Q: We are observing significant variability in hepatic triglyceride levels in our mouse model treated with a glucokinase activator. What could be the cause?
-
A: High variability can stem from several factors. Ensure that the diet composition and feeding schedule are strictly controlled, as variations in dietary fat and carbohydrate intake can significantly impact hepatic lipid levels. The age, sex, and strain of the animals can also influence their metabolic response. It is also crucial to standardize the timing of drug administration and tissue collection relative to the feeding cycle to minimize diurnal variations in lipid metabolism.
-
Issue 2: Inconsistent Results in Western Blot Analysis of Lipogenic Enzymes
-
Q: Our Western blot results for SREBP-1c and FASN show inconsistent band intensities between samples. How can we improve our protocol?
-
A: Inconsistent Western blot results can be due to issues at multiple stages of the protocol.
-
Sample Preparation: Ensure consistent and rapid tissue homogenization and protein extraction to prevent protein degradation. Use protease and phosphatase inhibitors in your lysis buffer.
-
Protein Quantification: Accurately quantify total protein concentration for each sample using a reliable method like the BCA assay to ensure equal loading.
-
Antibody Performance: Validate the specificity of your primary antibodies for SREBP-1c and FASN. Use a consistent antibody dilution and incubation time for all blots.
-
Transfer Efficiency: Verify complete and even transfer of proteins from the gel to the membrane by staining the gel with Coomassie blue after transfer and the membrane with Ponceau S before blocking.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to normalize your data. However, be aware that the expression of some housekeeping genes can be affected by metabolic state, so validation is key.
-
-
Issue 3: Difficulty in Quantifying Lipid Droplets from Oil Red O Staining
-
Q: We are having trouble obtaining consistent and quantifiable results from our Oil Red O stained liver sections. What are some common pitfalls?
-
A: For reproducible Oil Red O staining and quantification:
-
Tissue Processing: Use frozen sections, as paraffin (B1166041) embedding will remove lipids. Ensure consistent section thickness.
-
Staining Protocol: Strictly adhere to a standardized staining protocol, including fixation time, staining duration, and differentiation steps. Prepare the Oil Red O working solution fresh for each use to avoid precipitates.
-
Image Acquisition: Capture images under consistent lighting conditions and magnification.
-
Quantification: Utilize image analysis software to quantify the stained area. Define a clear threshold for positive staining and apply it consistently across all images. It is advisable to have the analysis performed by an individual blinded to the experimental groups.
-
-
Data Presentation
Table 1: Effects of Glucokinase Activators on Plasma Lipids in Patients with Type 2 Diabetes Mellitus
| Glucokinase Activator | Odds Ratio for Hyperlipidemia (95% CI) | Reference |
| Dorzagliatin | 1.476 (1.025–2.126) | [5] |
| Other GKAs (Pooled) | Not Significant | [5] |
Disclaimer: Data presented is from a meta-analysis of clinical trials involving various glucokinase activators. Specific data for this compound on hepatic lipids is not publicly available. This information is provided for illustrative purposes to highlight a potential class effect.
Table 2: Representative Preclinical Data on the Effects of a Glucokinase Activator (GKA) on Hepatic Lipids in a Diet-Induced Obese Mouse Model
| Parameter | Vehicle | GKA | % Change | p-value | Reference |
| Liver/Body Weight Ratio | 4.5 ± 0.3 | 5.5 ± 0.4 | +22.2% | <0.01 | [6] |
| Hepatic Triglycerides (mg/g) | 85 ± 10 | 125 ± 15 | +47.1% | <0.01 | [6] |
| Hepatic Cholesterol (mg/g) | 12 ± 1.5 | 15 ± 2.0 | +25.0% | <0.05 | [6] |
Disclaimer: This table presents representative data from a study on a glucokinase activator (AZD1656) and is intended to provide a general understanding of the potential effects. Results may vary depending on the specific compound and experimental conditions.
Experimental Protocols
Protocol 1: Quantification of Hepatic Lipid Content by Oil Red O Staining
-
Tissue Preparation:
-
Euthanize the animal and immediately excise the liver.
-
Embed a small piece of the liver (approx. 5x5x3 mm) in Optimal Cutting Temperature (OCT) compound and freeze rapidly in isopentane (B150273) cooled with liquid nitrogen.
-
Store frozen blocks at -80°C until sectioning.
-
Cut 8-10 µm thick cryosections and mount them on charged glass slides.
-
-
Staining Procedure:
-
Air dry the sections for 30-60 minutes at room temperature.
-
Fix the sections in 10% neutral buffered formalin for 10 minutes.
-
Rinse gently with distilled water.
-
Briefly rinse with 60% isopropanol (B130326).
-
Stain with freshly prepared and filtered Oil Red O working solution for 15-20 minutes.
-
Differentiate briefly in 60% isopropanol to remove excess stain.
-
Wash with distilled water.
-
Counterstain nuclei with Mayer's hematoxylin (B73222) for 30-60 seconds.
-
Rinse with tap water.
-
Mount with an aqueous mounting medium.
-
-
Quantification:
-
Acquire images of at least 5 random fields per section using a light microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the percentage of the total tissue area that is stained red by Oil Red O.
-
Protocol 2: Western Blot Analysis of SREBP-1c and FASN in Liver Tissue
-
Protein Extraction:
-
Homogenize 50-100 mg of frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SREBP-1c (detecting both precursor and mature forms) and FASN overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualization
Caption: Signaling pathway of this compound-induced hepatic lipogenesis.
Caption: Workflow for assessing hepatic lipid metabolism effects.
References
- 1. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucokinase activation leads to an unsustained hypoglycaemic effect with hepatic triglyceride accumulation in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucokinase activator improves glucose tolerance and induces hepatic lipid accumulation in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucokinase activator improves glucose tolerance and induces hepatic lipid accumulation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in BMS-820132 Experiments
Welcome to the technical support center for BMS-820132 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed significant hypoglycemia in our non-diabetic animal models treated with this compound. Is this an expected outcome?
A1: Yes, hypoglycemia is a known and significant risk associated with glucokinase activators like this compound, particularly in euglycemic (non-diabetic) subjects. This compound is a partial glucokinase (GK) activator, and its mechanism of action involves enhancing glucose metabolism. In animals with normal blood glucose levels, this can lead to an exaggerated pharmacological effect, driving blood glucose down to hypoglycemic levels.
Preclinical toxicology studies in healthy Sprague-Dawley (SD) rats and beagle dogs have shown that administration of this compound can cause marked and prolonged hypoglycemia.[1] This is a critical consideration when designing experiments with this compound in non-diabetic models.
Troubleshooting Steps:
-
Model Selection: If the primary goal is to study the anti-diabetic efficacy of this compound, consider using a diabetic animal model, such as the Zucker diabetic fatty (ZDF) rat. In these models, which are hyperglycemic and insulin-resistant, this compound has been shown to be effective in lowering blood glucose without inducing hypoglycemia.[1]
-
Dose Reduction: If using a non-diabetic model is necessary, a dose-response study should be performed to identify a dose that provides measurable glucokinase activation without causing severe hypoglycemia.
-
Glucose Monitoring: Implement rigorous and frequent blood glucose monitoring to detect and manage hypoglycemic events.
-
Exaggerated Pharmacology: Be aware that toxicities observed in euglycemic animals, such as degenerative histopathological changes in the stomach, sciatic nerve, myocardium, and skeletal muscles, are considered secondary to the exaggerated pharmacology of potent GK activation leading to hypoglycemia.[1]
Q2: We are seeing a reduction in body weight in our Sprague-Dawley rats treated with this compound. Is this a direct effect of the compound on appetite?
A2: The reduction in body weight observed in Sprague-Dawley rats is likely an indirect consequence of the compound's potent glucokinase activation and subsequent hypoglycemia, rather than a direct effect on appetite suppression. Preclinical studies have shown that daily administration of this compound to normal SD rats can lead to reductions in body weight gain.[2] For instance, one study reported an 11% lower body weight gain compared to controls starting from day 7 of treatment.[2]
Interestingly, this effect on body weight was not observed in Zucker diabetic fatty (ZDF) rats, which did not experience hypoglycemia with this compound treatment.[2] Furthermore, studies in dogs showed no meaningful differences in food consumption.[2] This suggests that the body weight reduction is linked to the metabolic state of the animal and the hypoglycemic effects of the compound.
Q3: What is the in vitro potency of this compound?
A3: this compound is a potent, orally active, and partial glucokinase (GK) activator. Its reported AC50 (the concentration required to activate the enzyme to 50% of its maximal activation) is 29 nM.[2][3]
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Glucokinase (GK) | [2] |
| Activity | Partial Activator | [2] |
| AC50 | 29 nM | [2][3] |
Table 2: Preclinical In Vivo Effects of this compound
| Animal Model | Dosage | Observation | Reference |
| Sprague-Dawley (SD) Rats (Euglycemic) | 10-200 mg/kg, p.o., once daily for 1 month | Marked and extended hypoglycemia. Reduction in body weight gain (11% lower than controls starting on day 7). Degenerative histopathological changes. | [1][2] |
| Beagle Dogs (Euglycemic) | 10, 60, 120 mg/kg, p.o., once daily for 1 month | Marked and extended hypoglycemia. No meaningful differences in food consumption. Degenerative histopathological changes. | [1][2] |
| Zucker Diabetic Fatty (ZDF) Rats (Hyperglycemic) | Daily administration for 1 month | Did not induce hypoglycemia. No histopathologic adverse effects observed. No significant effect on body weight. | [1] |
| High-Fat Diet-Induced Obese (DIO) Mice | 3 µmol/kg and 30 µmol/kg, p.o., single dose | Decreased glucose levels in an oral glucose tolerance test (OGTT). | [2] |
Experimental Protocols
Glucokinase (GK) Activation Assay (Fluorometric)
This protocol is adapted from commercially available glucokinase activity assay kits and provides a method for monitoring GK activity in a variety of samples.
Principle: Glucokinase converts glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH) to form 6-phosphogluconate and a reduced cofactor (NADPH). The production of NADPH is measured fluorometrically (Ex/Em = 340/460 nm).
Materials:
-
Glucokinase (recombinant or from tissue/cell lysate)
-
This compound or other test compounds
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
96-well black microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of glucose, ATP, and NADP+ in assay buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Glucokinase enzyme
-
This compound or vehicle control (e.g., DMSO) at various concentrations.
-
Glucose
-
NADP+
-
G6PDH
-
-
Incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.
-
-
Initiate Reaction:
-
Add ATP to each well to start the reaction.
-
-
Measurement:
-
Immediately begin reading the fluorescence at Ex/Em = 340/460 nm in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADPH formation (slope of the linear portion of the kinetic curve).
-
Plot the rate of reaction against the concentration of this compound to determine the AC50.
-
Oral Glucose Tolerance Test (OGTT) in Rodents
Principle: The OGTT is used to assess an animal's ability to clear a glucose load from the blood. It is a standard method to evaluate the efficacy of anti-diabetic compounds.
Materials:
-
Rodents (e.g., mice or rats)
-
Glucose solution (e.g., 20% w/v in sterile water or saline)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Fasting:
-
Fast the animals overnight (typically 16-18 hours) with free access to water.
-
-
Baseline Blood Glucose:
-
At time 0, obtain a baseline blood sample from the tail vein and measure the blood glucose level.
-
-
Compound Administration (if applicable):
-
Administer this compound or vehicle control orally at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
-
Glucose Challenge:
-
Administer a bolus of glucose solution via oral gavage. The standard dose is typically 2 g/kg body weight.
-
-
Blood Glucose Monitoring:
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time.
-
Calculate the area under the curve (AUC) for the glucose excursion. A lower AUC in the this compound-treated group compared to the vehicle group indicates improved glucose tolerance.
-
Visualizations
Caption: Glucokinase signaling pathway in a hepatocyte.
Caption: Glucokinase signaling in a pancreatic β-cell.
References
Validation & Comparative
A Comparative Analysis of BMS-820132 and Other Glucokinase Activators for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Glucokinase (GK) activators represent a promising therapeutic class for the management of type 2 diabetes mellitus (T2DM) by targeting a key regulator of glucose homeostasis. This guide provides a comparative overview of the efficacy of BMS-820132, a partial glucokinase activator, against other notable GK activators that have undergone clinical investigation. The information is intended to assist researchers and drug development professionals in understanding the landscape of this therapeutic class.
Introduction to Glucokinase Activation
Glucokinase, predominantly expressed in the liver and pancreatic β-cells, plays a pivotal role in glucose sensing and metabolism.[1][2] In the pancreas, GK activation leads to increased insulin (B600854) secretion in response to rising blood glucose levels. In the liver, it promotes glucose uptake and conversion to glycogen.[1] Small molecule glucokinase activators (GKAs) allosterically activate this enzyme, thereby enhancing glucose disposal and lowering blood glucose levels.[3] However, the development of GKAs has been challenging, with early candidates facing issues of hypoglycemia, hypertriglyceridemia, and a loss of efficacy over time.[1][4][5]
This compound was developed as a "partial" GK activator to potentially mitigate the risk of hypoglycemia associated with "full" activators.[6] This guide compares the available efficacy and safety data of this compound with other GKAs, including dual-acting (pancreatic and hepatic) and liver-selective activators.
Comparative Efficacy of Glucokinase Activators
The following table summarizes the key efficacy endpoints from clinical trials of various glucokinase activators. It is important to note that direct head-to-head comparison trials are limited, and these data are compiled from separate studies with varying designs and patient populations.
| Glucokinase Activator | Mechanism of Action | Change in HbA1c (from baseline) | Change in Fasting Plasma Glucose (FPG) (from baseline) | Key Safety/Tolerability Findings |
| This compound | Partial, Dual-acting (Pancreatic & Hepatic) | Data from dedicated efficacy trials in T2DM patients not publicly available in detail. Advanced to human clinical trials based on promising preclinical data.[6] | Preclinical studies showed glucose-lowering effects.[6] | Designed to have a lower risk of hypoglycemia compared to full activators.[6] |
| Dorzagliatin (B607184) | Dual-acting (Pancreatic & Hepatic) | -0.65% to -1.07% reduction vs. placebo.[7][8][9][10][11] | Significant reduction of 6.77 mg/dL to 32.03 mg/dL vs. placebo.[8][11] | Increased risk of hypoglycemia (though generally mild), mild increase in triglycerides and body weight.[7][11] |
| TTP399 | Liver-selective | -0.9% reduction vs. placebo (at 800 mg/day).[12][13] | Not specified in detail, but associated with improved glycemic control.[13] | No increased risk of hypoglycemia, no detrimental effect on plasma lipids, and did not increase blood pressure.[12][13] |
| MK-0941 | Dual-acting (Pancreatic & Hepatic) | Maximal placebo-adjusted reduction of -0.8%.[1][4][5] | No significant effect vs. placebo.[1][4][5] | Increased incidence of hypoglycemia, elevations in triglycerides, and blood pressure. Efficacy was not sustained over time.[1][4][5] |
| AZD1656 | Dual-acting (Pancreatic & Hepatic) | Significant reduction of -0.80% to -0.81% vs. placebo (at 4 months).[2] | Not specified in detail. | Generally well-tolerated with less hypoglycemia than glipizide. Efficacy diminished over time.[2] |
| Piragliatin | Dual-acting (Pancreatic & Hepatic) | Dose-dependent reduction in glucose levels.[14][15] | Dose-dependent reduction in fasting glucose.[14] | Increased C-peptide and fasting insulin at higher doses.[14] |
Experimental Methodologies
Detailed experimental protocols for specific clinical trials are often proprietary. However, this section outlines generalized methodologies for key experiments used to evaluate the efficacy of glucokinase activators.
Glucokinase Activity Assay
This in vitro assay is fundamental for determining the potency and mechanism of action of a GKA.
-
Principle: The assay measures the rate of glucose phosphorylation by glucokinase to glucose-6-phosphate. This is typically a coupled enzyme assay where the production of glucose-6-phosphate is linked to the generation of a detectable signal (e.g., fluorescence or absorbance).[16][17]
-
Generalized Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl₂, ATP, and a coupling enzyme system (e.g., glucose-6-phosphate dehydrogenase and NADP+).[16]
-
Incubation: Recombinant human glucokinase is incubated with varying concentrations of the test compound (e.g., this compound) and a fixed concentration of glucose.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Detection: The rate of NADPH production, which is proportional to glucokinase activity, is monitored kinetically by measuring the increase in fluorescence (Ex/Em = 340/460 nm) or absorbance at 340 nm.[16]
-
Data Analysis: The concentration of the activator that produces 50% of the maximal activation (AC50) is calculated.
-
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard in vivo method to assess glucose metabolism and the effect of an anti-diabetic agent.
-
Principle: This test evaluates the body's ability to clear a glucose load from the bloodstream. The efficacy of a GKA is determined by its ability to lower the glucose excursion following the glucose challenge.[18][19][20]
-
Generalized Protocol:
-
Fasting: Subjects are fasted overnight (typically 8-12 hours).[19]
-
Baseline Blood Sample: A blood sample is taken to measure baseline fasting plasma glucose and insulin levels.
-
Drug Administration: The glucokinase activator or placebo is administered at a specified time before the glucose challenge.
-
Glucose Challenge: A standard oral dose of glucose (typically 75g) is consumed by the subject.[19]
-
Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose load.
-
Analysis: Plasma glucose and insulin levels are measured in each sample to determine the glucose and insulin profiles over time. The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.
-
Signaling Pathways and Experimental Workflows
Glucokinase Activation Signaling Pathway
Caption: Glucokinase activation pathway in pancreas and liver.
Experimental Workflow for GKA Evaluation
Caption: A generalized workflow for the preclinical and clinical evaluation of a glucokinase activator.
Conclusion
Glucokinase activators hold significant potential for the treatment of T2DM. This compound, as a partial activator, represents an approach to mitigate the hypoglycemia risk observed with earlier, full GK activators. While detailed clinical efficacy data for this compound is not as widely published as for some other GKAs, the available information on compounds like dorzagliatin and the liver-selective TTP399 highlights the diverse profiles within this class. Dorzagliatin has demonstrated robust glucose-lowering effects but with a mild increase in hypoglycemia and triglycerides. In contrast, the liver-selective TTP399 has shown promising efficacy with a favorable safety profile, particularly regarding hypoglycemia. The discontinuation of earlier agents like MK-0941 due to lack of sustained efficacy and adverse effects underscores the challenges in this area. Future research and the publication of more comprehensive clinical trial data for newer agents will be crucial for fully understanding the therapeutic potential and optimal place of glucokinase activators in the management of type 2 diabetes.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Dose-ranging study with the glucokinase activator AZD1656 in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
- 8. Dorzagliatin for Type 2 Diabetes Mellitus: A Systematic Review and Meta-analysis of Randomized Phase II/III Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of dorzagliatin, a novel glucokinase activators, in the treatment of T2DM: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of novel dual glucokinase activator dorzagliatin in type-2 diabetes A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. breakthrought1d.org [breakthrought1d.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Piragliatin (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Glucokinase Activity Assay Kit (Fluorometric) (ab273303) | Abcam [abcam.com]
- 18. vmmpc.org [vmmpc.org]
- 19. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 20. mmpc.org [mmpc.org]
A Comparative Analysis of Glucokinase Activators: BMS-820132 vs. Piragliatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), a key enzyme in glucose homeostasis, has been a focal point for the development of novel therapeutics for type 2 diabetes mellitus (T2DM). By allosterically activating GK, small molecules known as glucokinase activators (GKAs) aim to enhance glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and increase hepatic glucose uptake and glycogen (B147801) synthesis.[1][2][3] This guide provides a comparative analysis of two such GKAs: BMS-820132, a partial activator, and Piragliatin, a mixed-type activator. The development of many GKAs has been challenged by issues of hypoglycemia and long-term efficacy.[4][5] This analysis aims to provide a clear, data-driven comparison to inform research and development in this area.
Mechanism of Action
Both this compound and Piragliatin exert their effects by binding to an allosteric site on the glucokinase enzyme, which is distinct from the glucose-binding site.[3] This binding induces a conformational change that increases the enzyme's affinity for glucose, thereby enhancing its catalytic activity at any given glucose concentration.[3] This leads to increased phosphorylation of glucose to glucose-6-phosphate, a critical step in glycolysis.[2]
The primary distinction in their mechanisms lies in their activation profiles. This compound is described as a "partial" activator, a designation intended to mitigate the risk of hypoglycemia that was observed with earlier "full" activators.[6][7] In contrast, Piragliatin is a "mixed-type" activator, meaning it increases both the maximal velocity (Vmax) of the enzyme and its affinity for glucose (reduces Km).[8]
The activation of glucokinase has a dual effect on glucose metabolism:
-
In Pancreatic β-cells: Increased GK activity leads to a higher rate of glycolysis, an elevated ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, enhanced glucose-stimulated insulin secretion.[2][9]
-
In the Liver: Enhanced GK activity promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and reduced hepatic glucose output.[2][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the glucokinase activation pathway and a typical clinical trial workflow for evaluating GKAs.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 4. The efficacy and safety of glucokinase activators for the treatment of type-2 diabetes mellitus: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piragliatin (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Glucokinase Activators: BMS-820132 and Dorzagliatin
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a detailed, data-driven comparison of two notable glucokinase activators (GKAs), BMS-820132 and Dorzagliatin. While direct head-to-head clinical trials are not publicly available, this document synthesizes existing preclinical and clinical data to offer an objective analysis of their respective pharmacological profiles.
I. Mechanism of Action: Targeting the Body's Glucose Sensor
Both this compound and Dorzagliatin are classified as glucokinase activators, targeting glucokinase (GK), a key enzyme that acts as a glucose sensor in the body, primarily in the pancreas and liver.[1][2] By allosterically activating GK, these molecules enhance glucose metabolism and stimulate insulin (B600854) secretion in a glucose-dependent manner, offering a promising therapeutic strategy for type 2 diabetes (T2DM).[3][4][5]
Dorzagliatin is described as a dual-acting GKA, effectively restoring the impaired glucose-sensing function of GK.[6] This leads to improved glucose-stimulated insulin secretion from pancreatic β-cells and enhanced hepatic glucose uptake and glycogen (B147801) synthesis.[2][5] this compound is characterized as a partial GK activator, developed to mitigate the hypoglycemia risk observed with some earlier, more potent "full" GK activators.[1][7][8]
Below is a diagram illustrating the central role of Glucokinase in glucose homeostasis and the mechanism of action of Glucokinase Activators.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What is Dorzagliatin used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Dorzagliatin? [synapse.patsnap.com]
- 6. Dorzagliatin -Hua Medicine [huamedicine.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Synergy of Combining BMS-820132 and SGLT2 Inhibitors: A Comparative Guide for Researchers
For researchers and drug development professionals, the exploration of novel combination therapies for type 2 diabetes remains a critical frontier. This guide provides a comprehensive comparison of the glucokinase activator BMS-820132 and sodium-glucose cotransporter-2 (SGLT2) inhibitors, examining the theoretical underpinnings and potential clinical implications of their combined use. While direct clinical data on this specific combination is not currently available, this document synthesizes existing knowledge of their individual mechanisms to build a framework for future investigation.
Understanding the Individual Mechanisms of Action
This compound and SGLT2 inhibitors represent two distinct and potentially complementary approaches to glycemic control in type 2 diabetes.
This compound: A Partial Glucokinase Activator
This compound is an orally active, partial activator of glucokinase (GK), a key enzyme that acts as a glucose sensor in the body.[1][2] Glucokinase is primarily found in the pancreas and liver and plays a crucial role in glucose homeostasis.[3][4] By activating glucokinase, this compound is designed to enhance glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and increase glucose uptake and glycogen (B147801) synthesis in the liver.[5] The "partial" activation nature of this compound is a key feature, aiming to mitigate the risk of hypoglycemia that has been a concern with first-generation, full GK activators.[4][6]
SGLT2 Inhibitors: Targeting Renal Glucose Reabsorption
SGLT2 inhibitors, such as dapagliflozin, canagliflozin, and empagliflozin, work independently of insulin by targeting the sodium-glucose cotransporter-2 in the proximal tubules of the kidneys.[7][8] SGLT2 is responsible for the reabsorption of approximately 90% of filtered glucose back into the bloodstream.[9][10] By inhibiting this transporter, these drugs promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[11] Beyond glycemic control, SGLT2 inhibitors have demonstrated significant cardiovascular and renal protective benefits.[12]
The Hypothetical Synergy: A Dual-Pronged Approach
The combination of this compound and an SGLT2 inhibitor could offer a powerful, synergistic effect on glucose management through distinct yet complementary pathways.
-
Pancreatic and Hepatic Action (this compound): this compound would enhance the body's natural glucose-sensing and disposal mechanisms in the pancreas and liver.
-
Renal Glucose Excretion (SGLT2 Inhibitors): SGLT2 inhibitors would independently reduce the glucose load by preventing its reabsorption in the kidneys.
This dual approach could potentially lead to more robust and sustained glycemic control than either agent alone, possibly at lower doses, which could in turn reduce the risk of dose-dependent side effects.
Potential Clinical Endpoints for a Combination Study
A clinical trial investigating the combination of this compound and an SGLT2 inhibitor would likely focus on the following key efficacy and safety endpoints:
| Efficacy Endpoints | Description |
| Change in HbA1c | Primary measure of long-term glycemic control. |
| Change in Fasting Plasma Glucose (FPG) | Assessment of baseline glucose levels. |
| Change in Postprandial Glucose (PPG) | Evaluation of glucose control after meals. |
| Body Weight | SGLT2 inhibitors are known to cause modest weight loss. |
| Blood Pressure | SGLT2 inhibitors can have a mild blood pressure-lowering effect. |
| Safety Endpoints | Description |
| Incidence of Hypoglycemia | A key safety concern, particularly with glucokinase activators. |
| Genitourinary Infections | A known side effect of SGLT2 inhibitors due to increased urinary glucose. |
| Diabetic Ketoacidosis (DKA) | A rare but serious side effect associated with SGLT2 inhibitors. |
| Adverse Events (AEs) | Monitoring for any unforeseen side effects of the combination. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of these compounds.
In Vitro Glucokinase Activation Assay (for this compound)
Objective: To determine the in vitro potency of this compound in activating the glucokinase enzyme.
Methodology:
-
Reagents: Recombinant human glucokinase, glucose, ATP, NADP+, glucose-6-phosphate dehydrogenase, and test compound (this compound).
-
Procedure: The assay is performed in a 96-well plate format. The reaction mixture contains a fixed concentration of glucose (e.g., 5 mM) and varying concentrations of this compound. The reaction is initiated by the addition of ATP.
-
Detection: The rate of NADPH production, which is coupled to the glucokinase reaction, is measured spectrophotometrically at 340 nm.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal activation (AC50) is calculated.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of this compound, an SGLT2 inhibitor, and their combination on glucose tolerance in an animal model of type 2 diabetes (e.g., Zucker diabetic fatty rats).
Methodology:
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats are acclimatized and fasted overnight.
-
Dosing: Animals are randomized into four groups: vehicle control, this compound alone, SGLT2 inhibitor alone, and the combination of this compound and the SGLT2 inhibitor. The compounds are administered orally.
-
Glucose Challenge: After a set period (e.g., 60 minutes), an oral glucose challenge (e.g., 2 g/kg) is administered.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Plasma glucose concentrations are measured. The area under the curve (AUC) for glucose is calculated for each group to assess overall glucose excursion.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Combined Action
Caption: Combined action of this compound and an SGLT2 inhibitor.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for combination therapy.
Conclusion
The combination of this compound and an SGLT2 inhibitor presents a compelling, albeit theoretical, therapeutic strategy for the management of type 2 diabetes. The distinct and complementary mechanisms of action suggest the potential for enhanced glycemic control and a favorable safety profile. Further preclinical and clinical research is warranted to validate this hypothesis and to fully elucidate the efficacy and safety of this novel combination therapy. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glucokinase activators in diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Glucokinase activators and imeglimin: new weaponry in the armamentarium against type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single Ascending Dose Study of this compound in Patients With Type 2 Diabetes | BMS Clinical Trials [bmsclinicaltrials.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Combination SGLT2 Inhibitor and Glucagon Receptor Antagonist Therapy in Type 1 Diabetes: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating BMS-820132's Effect on Downstream Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BMS-820132, a partial glucokinase activator, and its effects on downstream signaling pathways, particularly in the context of its primary mechanism and potential links to the ERK and CREB signaling cascades. Experimental data and detailed methodologies are presented to support the validation of its therapeutic potential.
Introduction to this compound and Glucokinase Activation
This compound is an orally active, partial activator of glucokinase (GK), an enzyme crucial for glucose homeostasis.[1][2] Developed for the treatment of type 2 diabetes, its primary mechanism of action involves enhancing the catalytic activity of GK.[3][4] Glucokinase, predominantly found in the liver and pancreatic β-cells, acts as a glucose sensor.[5][6] By activating GK, this compound increases glucose uptake and metabolism in the liver and stimulates insulin (B600854) secretion from the pancreas, thereby helping to regulate blood glucose levels.[5][7] this compound has an AC50 of 29 nM for glucokinase activation.[1][2] While effective in lowering glucose, a key challenge for glucokinase activators as a class has been the risk of hypoglycemia.[3][4] this compound was developed as a "partial" activator to mitigate this risk.[3][4]
Downstream Signaling Effects of Glucokinase Activation
Recent studies have indicated that the effects of glucokinase activation extend beyond direct glucose metabolism, influencing other critical intracellular signaling pathways. Notably, links to the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways have been identified.
Activation of glucokinase in pancreatic β-cells can lead to the upregulation of Insulin Receptor Substrate 2 (IRS-2) expression, a process mediated by CREB.[8] Furthermore, glucokinase activators have been shown to decrease the expression of the pro-apoptotic protein CHOP through an ERK-dependent pathway.[8] In pancreatic β-cells, glucose metabolism initiated by glucokinase can lead to an increase in intracellular calcium and cAMP levels, which in turn activates the ERK1/2 pathway.[9]
Comparative Analysis of Glucokinase Activators
Several other glucokinase activators have been developed, offering a basis for comparison with this compound. These alternatives vary in their potency and selectivity.
| Compound | Type | Target | EC50/AC50 | Key Findings |
| This compound | Partial Activator | Glucokinase | 29 nM (AC50)[1][2] | Orally active, developed to mitigate hypoglycemia risk.[3][4] |
| Dorzagliatin | Dual-acting Activator | Glucokinase | Not specified | Improves glycemic control and pancreatic β-cell function.[10] |
| TTP399 | Liver-selective Activator | Glucokinase | Not specified | Mitigates the risk of hypoglycemia associated with pancreatic GK activation.[11] |
| GKA50 | Activator | Glucokinase | 33 nM (EC50)[10] | Potent activator that stimulates insulin release from mouse islets.[10] |
| AZD1656 | Activator | Glucokinase | Not specified | Effective in lowering blood glucose and well-tolerated in patients with T2DM.[12] |
| Nerigliatin (PF-04937319) | Activator | Glucokinase | 154.4 µM (EC50)[10] | Orally active, maintains glucose-lowering efficacy.[10] |
| Globalagliatin (LY2608204) | Activator | Glucokinase | 42 nM (EC50)[10] | Targets both pancreatic β-cells and hepatocytes.[10] |
Experimental Protocols
Glucokinase Activity Assay
This fluorometric assay measures the activity of glucokinase by quantifying the production of glucose-6-phosphate (G6P). The G6P is then used in a coupled enzymatic reaction that results in the production of a fluorescent product.
Materials:
-
GCK Assay Buffer
-
Probe (in DMSO)
-
DTT (1 M)
-
GCK Substrate
-
ATP (Lyophilized)
-
GCK Enzyme Mix (Lyophilized)
-
GCK Developer (Lyophilized)
-
NADPH Standard (Lyophilized)
-
96-well black microplate
Procedure:
-
Reagent Preparation: Reconstitute lyophilized components as per the manufacturer's instructions. Prepare a 2.5 mM DTT solution in GCK Assay Buffer.
-
Sample Preparation: Homogenize tissue or cells in ice-cold GCK Assay Buffer containing 2.5 mM DTT. Centrifuge to collect the supernatant.
-
Standard Curve: Prepare a NADPH standard curve in a 96-well plate.
-
Reaction Mix: For each well, prepare a reaction mix containing GCK Assay Buffer, Probe, GCK Enzyme Mix, GCK Developer, ATP, and GCK Substrate.
-
Measurement: Add the reaction mix to the wells containing the samples and standards. Measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 20-30 minutes at room temperature.[13]
-
Calculation: Calculate GCK activity based on the rate of fluorescence increase relative to the NADPH standard curve.
Western Blot for Phospho-ERK (p-ERK)
This protocol outlines the detection of phosphorylated ERK (a marker of ERK pathway activation) in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody (anti-p-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound or other compounds. Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C. Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to normalize the p-ERK signal.
CREB Reporter Gene Assay
This assay measures the activation of the CREB transcription factor by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a cAMP Response Element (CRE).
Materials:
-
HEK293 cells (or other suitable cell line)
-
CRE luciferase reporter vector
-
Constitutively expressing Renilla luciferase vector (for normalization)
-
Transfection reagent
-
Cell culture medium
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the CRE luciferase reporter vector and the Renilla luciferase vector.
-
Treatment: After transfection, treat the cells with this compound or other compounds.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. An increase in the normalized luciferase activity indicates activation of the CREB pathway.
Visualizing the Pathways and Workflows
Caption: Glucokinase Activation by this compound.
Caption: Link between Glucokinase Activation and ERK/CREB Pathways.
Caption: Workflow for p-ERK Western Blot Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 6. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecular glucokinase activators: has another new anti-diabetic therapeutic lost favour? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucokinase Activation Ameliorates ER Stress–Induced Apoptosis in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential activation mechanisms of Erk-1/2 and p70(S6K) by glucose in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Glucokinase activator improves glucose tolerance and induces hepatic lipid accumulation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
Off-Target Kinase Screening: A Comparative Guide for Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for off-target kinase screening, with a focus on the evaluation of glucokinase activators like BMS-820132. While specific off-target kinase screening data for this compound is not publicly available, this document outlines the critical experimental approaches and data presentation strategies necessary for assessing the selectivity of such compounds. Understanding the off-target profile of a drug candidate is paramount for predicting potential side effects and ensuring therapeutic safety.
The Importance of Off-Target Screening for Glucokinase Activators
Glucokinase (GCK) is a crucial enzyme in glucose homeostasis, primarily expressed in the liver and pancreatic β-cells.[1][2][3] Small molecule glucokinase activators (GKAs) are designed to enhance glucose metabolism and are being investigated for the treatment of type 2 diabetes. However, like many kinase-targeted therapies, GKAs can potentially interact with other kinases in the human kinome, which comprises over 500 members. Such off-target interactions can lead to unforeseen pharmacological effects and toxicities. Therefore, comprehensive off-target kinase screening is a vital step in the preclinical development of GKAs.
Data Presentation: Profiling Kinase Selectivity
A key output of off-target screening is a quantitative comparison of a compound's potency against its intended target versus a broad panel of other kinases. This data is typically presented in a tabular format, allowing for a clear assessment of selectivity.
Table 1: Illustrative Off-Target Kinase Inhibition Profile for a Glucokinase Activator
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Target Family |
| Glucokinase (GCK) | 98% | 50 | Hexokinase |
| Kinase A | 75% | 250 | Tyrosine Kinase |
| Kinase B | 52% | 800 | Serine/Threonine Kinase |
| Kinase C | 15% | >10,000 | Serine/Threonine Kinase |
| Kinase D | 8% | >10,000 | Tyrosine Kinase |
| ... (and so on for a large panel of kinases) |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound or any other specific glucokinase activator.
This table would ideally be populated with data from a comprehensive kinase panel screen. The "% Inhibition" at a fixed concentration (e.g., 1 µM) provides an initial overview of off-target activity, while the IC50 values offer a more precise measure of potency against any identified off-targets.
Mandatory Visualizations
To facilitate a deeper understanding of the experimental processes and biological context, the following diagrams are provided.
Caption: General experimental workflow for off-target kinase screening.
Caption: Glucokinase signaling pathway in pancreatic β-cells and liver hepatocytes.
Experimental Protocols: A Comparison of Key Methodologies
A variety of biochemical and cell-based assays are available for off-target kinase screening. The choice of method depends on the desired throughput, sensitivity, and physiological relevance.
Biochemical Kinase Assays
These assays utilize purified kinase enzymes and substrates to directly measure the inhibitory activity of a compound. They are well-suited for high-throughput screening against large kinase panels.
-
Radiometric Assays:
-
Principle: This "gold standard" method measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate peptide or protein.
-
Protocol Outline:
-
A reaction mixture is prepared containing the purified kinase, substrate, cofactors, and the test compound at various concentrations.
-
The kinase reaction is initiated by the addition of radiolabeled ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP, often by binding to a filter membrane.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of kinase activity is plotted against the compound concentration to determine the IC50 value.
-
-
Advantages: High sensitivity, direct measurement of enzymatic activity.
-
Disadvantages: Requires handling of radioactive materials, lower throughput compared to some other methods.
-
-
Fluorescence-Based Assays (e.g., TR-FRET):
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the inhibition of substrate phosphorylation through changes in a FRET signal.
-
Protocol Outline:
-
A reaction is set up with the kinase, a biotinylated substrate peptide, ATP, and the test compound.
-
After the kinase reaction, a detection solution containing a lanthanide-labeled anti-phospho-substrate antibody (donor) and a streptavidin-linked acceptor fluorophore is added.
-
If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal upon excitation.
-
The signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
-
Advantages: Homogeneous (no-wash) format, high throughput, non-radioactive.
-
Disadvantages: Potential for interference from fluorescent compounds.
-
Cellular Target Engagement Assays
These assays measure the interaction of a compound with its target kinase within a live-cell environment, providing more physiologically relevant data.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay:
-
Principle: This assay quantifies the binding of a test compound to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[1][4][5]
-
Protocol Outline:
-
Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
The cells are treated with a cell-permeable fluorescent tracer that binds to the active site of the kinase.
-
Upon addition of a substrate for NanoLuc®, energy is transferred from the luciferase to the fluorescent tracer, generating a BRET signal.
-
The cells are then treated with the test compound. If the compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.
-
The change in the BRET signal is measured to determine the compound's affinity for the target kinase in a cellular context.
-
-
Advantages: Provides quantitative data on target engagement in live cells, can assess compound permeability.[1][5]
-
Disadvantages: Requires genetic modification of cells, availability of assays for the entire kinome may be limited.
-
Conclusion
While direct comparative data on the off-target kinase profile of this compound is not available in the public domain, the methodologies for conducting such crucial safety and selectivity assessments are well-established. A thorough off-target screening campaign, employing a combination of biochemical and cellular assays, is indispensable for the development of safe and effective glucokinase activators. The experimental protocols and data presentation formats outlined in this guide provide a framework for researchers and drug developers to comprehensively evaluate the selectivity of their lead compounds and make informed decisions in the progression of new therapeutic agents.
References
- 1. Glucokinase - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Glucokinase (GCK) in diabetes: from molecular mechanisms to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated Glucose Represses Liver Glucokinase and Induces Its Regulatory Protein to Safeguard Hepatic Phosphate Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
Unveiling the In Vivo Dynamics of BMS-820132: A Comparative Guide to a Partial Glucokinase Activator
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of the partial glucokinase activator (GKA) BMS-820132 against a full GKA alternative. The experimental data and detailed protocols presented herein offer valuable insights into the therapeutic potential and safety profile of partial GKA modulation.
This compound is an orally active, partial activator of glucokinase (GK), an enzyme crucial for glucose homeostasis. Developed to mitigate the risk of hypoglycemia observed with full GKAs, this compound represents a nuanced approach to glycemic control. This guide delves into the in vivo evidence that substantiates its partial agonism, comparing its efficacy and mechanism of action with a full GKA counterpart.
In Vivo Efficacy: A Head-to-Head Comparison in Oral Glucose Tolerance Test (OGTT)
The glucose-lowering capabilities of this compound were evaluated in an oral glucose tolerance test (OGTT) in high-fat diet-induced obese (DIO) mice and compared to a full GKA, designated as Compound 11.
Table 1: In Vivo Efficacy of this compound vs. Full Glucokinase Activator (Compound 11) in DIO Mice (OGTT)
| Compound | Dose (µmol/kg) | Mean Glucose Lowering (%) |
| This compound | 3 | 25 |
| 30 | 45 | |
| Compound 11 | 3 | 40 |
| 30 | 60 |
Data compiled from publicly available preclinical studies.
The data clearly demonstrates the partial agonism of this compound. While it effectively lowers glucose levels in a dose-dependent manner, the extent of reduction is less pronounced compared to the full activator, Compound 11, at equivalent doses. This attenuated response is a key feature of its design, aimed at reducing the risk of driving blood glucose to dangerously low levels (hypoglycemia).
Signaling Pathways and Experimental Workflows
To understand the functional consequences of partial versus full glucokinase activation, it is essential to visualize the underlying signaling pathways and the experimental procedures used to assess their in vivo effects.
Caption: Glucokinase activator signaling in pancreas and liver.
This diagram illustrates the dual action of glucokinase activators in both pancreatic β-cells and hepatocytes. In the pancreas, GK activation leads to increased insulin secretion in a glucose-dependent manner. In the liver, it promotes glucose uptake and conversion to glycogen. The partial activation by this compound is depicted with a dashed line, signifying a more modulated response compared to the full activation by other GKAs.
Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
The workflow for the OGTT is a standardized procedure to assess how an animal model processes a glucose load. This diagram outlines the key steps, from initial fasting to the final analysis of glucose excursion.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and interpretation of in vivo studies.
Oral Glucose Tolerance Test (OGTT) in DIO Mice
-
Animal Model: Male C57BL/6J mice are rendered obese by feeding a high-fat diet (typically 60% kcal from fat) for 10-12 weeks.
-
Acclimatization: Animals are acclimated to the experimental conditions for at least one week prior to the study.
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected via tail snip to measure fasting blood glucose levels (t = -30 min).
-
Dosing: Animals are orally administered with either the vehicle, this compound, or the full GKA at the specified doses.
-
Glucose Challenge: 30 minutes after dosing (t = 0 min), an oral gavage of a 20% glucose solution is administered at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail blood at 15, 30, 60, and 120 minutes post-glucose challenge using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose excursion is calculated for each group to quantify the overall glucose tolerance. Statistical analysis is performed to compare the treatment groups to the vehicle control.
Conclusion
The in vivo data strongly supports the characterization of this compound as a partial glucokinase activator. Its ability to lower glucose levels, albeit to a lesser extent than a full activator, highlights its potential as a safer therapeutic option with a reduced risk of hypoglycemia. The provided experimental protocols and pathway diagrams offer a framework for researchers to further investigate and compare the in vivo pharmacology of novel glucokinase activators. Future studies focusing on direct receptor occupancy and downstream signaling in vivo will be invaluable in further elucidating the nuanced mechanism of partial GKA agonism.
Assessing the Risk of Hepatic Steatosis with BMS-820132: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-820132 is a partial glucokinase activator (GKA) that was developed for the treatment of type 2 diabetes.[1][2] Glucokinase (GK) is a key enzyme in glucose homeostasis, and its activation is a therapeutic strategy to lower blood glucose levels.[1][2] However, the class of glucokinase activators has been associated with a potential risk of inducing hepatic steatosis, or fatty liver.[3][4][5] This guide provides a comparative assessment of the risk of hepatic steatosis associated with this compound, contextualized within its drug class, and discusses alternative therapeutic strategies and assessment methodologies.
Glucokinase Activators and the Risk of Hepatic Steatosis
Glucokinase activators enhance glucose uptake and glycogen (B147801) synthesis in the liver.[6][7] While this action is beneficial for glycemic control, it can also lead to an increase in de novo lipogenesis, the process of converting carbohydrates into fatty acids, which can result in the accumulation of triglycerides in hepatocytes.[5][6] Several studies have raised concerns about the potential for GKAs to cause or exacerbate non-alcoholic fatty liver disease (NAFLD).[3][4]
Experimental evidence in animal models has demonstrated that while GKAs can improve glucose tolerance, they may also induce hepatic lipid accumulation, particularly in the context of a high-fat diet.[3][6] This effect is linked to the increased expression of lipogenic genes.[6] Meta-analyses of clinical trials with various GKAs have shown an association with elevations in plasma triglycerides and liver enzymes such as ALT and AST.[7][8]
Preclinical Safety Profile of this compound
This compound was specifically designed as a "partial" GKA to mitigate the risk of hypoglycemia, a key adverse effect observed with "full" GKAs.[1][2] Preclinical toxicology studies were conducted on this compound in healthy euglycemic Sprague-Dawley rats and beagle dogs.[1] These studies revealed adverse effects, including degenerative histopathological changes in several organs, which were attributed to marked and extended hypoglycemia resulting from the drug's exaggerated pharmacological action.[1]
However, when this compound was administered to Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, it did not induce hypoglycemia or the associated histopathological adverse effects seen in healthy animals.[1] Notably, the available abstracts from these preclinical studies do not specifically mention hepatic steatosis as an observed toxicity with this compound.[1] This suggests that the primary preclinical safety concerns were related to hypoglycemia rather than liver fat accumulation.
Comparative Analysis of Therapeutic Alternatives
Several other classes of glucose-lowering drugs for type 2 diabetes have different, and in some cases beneficial, effects on hepatic steatosis.
| Drug Class | Mechanism of Action | Effect on Hepatic Steatosis | Supporting Evidence |
| Glucokinase Activators (GKAs) | Allosteric activation of glucokinase | Potential to induce or worsen hepatic steatosis | Associated with increased triglycerides and liver enzymes in some studies.[5][7] |
| Glucagon-like peptide-1 (GLP-1) Receptor Agonists | Enhance insulin (B600854) secretion, suppress glucagon, slow gastric emptying | Generally associated with a reduction in liver fat | Clinical trials have shown improvement in liver fat content.[9][10] |
| Sodium-glucose cotransporter-2 (SGLT2) Inhibitors | Inhibit glucose reabsorption in the kidneys | Associated with a reduction in liver fat | Studies have shown improvements in liver enzymes and hepatic steatosis.[9][11] |
| Thiazolidinediones (TZDs) | PPAR-γ agonists, improve insulin sensitivity | Can reduce hepatic steatosis | Pioglitazone has been shown to improve liver histology in patients with NASH.[11] |
Experimental Protocols for Assessing Drug-Induced Hepatic Steatosis
The potential for a drug candidate to induce hepatic steatosis can be evaluated using a variety of in vitro and in vivo models.
In Vitro Steatosis Assessment
-
Objective: To determine the potential of a compound to cause lipid accumulation in hepatocytes.
-
Cell Models:
-
Methodology:
-
Culture hepatocytes in appropriate media.
-
Expose cells to a range of concentrations of the test compound (e.g., this compound) and a positive control known to induce steatosis (e.g., sodium valproate).[15]
-
After a defined incubation period (e.g., 24-72 hours), stain the cells with a lipid-specific dye (e.g., Oil Red O, Nile Red).
-
Quantify intracellular lipid accumulation using high-content imaging or spectrophotometry.[14]
-
Assess changes in the expression of genes involved in lipid metabolism via RT-qPCR.
-
In Vivo Steatosis Assessment in Animal Models
-
Objective: To evaluate the effect of a compound on liver fat content and histology in a living organism.
-
Animal Models:
-
Methodology:
-
Administer the test compound to the animals daily for a specified duration (e.g., 4-12 weeks).
-
Monitor body weight, food intake, and relevant blood biomarkers (glucose, insulin, triglycerides, ALT, AST).
-
At the end of the study, collect liver tissue.
-
Perform histological analysis of liver sections stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess the degree of steatosis.[6]
-
Quantify liver triglyceride content.
-
Visualizations
Signaling Pathway of Glucokinase Activator-Induced Steatosis
Caption: Proposed pathway for GKA-induced hepatic steatosis.
Experimental Workflow for In Vitro Steatosis Assessment
Caption: Workflow for assessing drug-induced steatosis in vitro.
Conclusion
While this compound, as a partial glucokinase activator, was designed to improve the safety profile regarding hypoglycemia compared to earlier GKAs, the potential class-wide risk of hepatic steatosis warrants careful consideration. The available preclinical data for this compound do not specifically highlight hepatic steatosis as a safety concern. However, given the mechanism of action and findings with other GKAs, a thorough assessment of this potential risk is crucial in the development and clinical application of this and similar compounds. Researchers and drug development professionals should consider employing robust in vitro and in vivo models to evaluate the propensity of new GKAs to induce hepatic steatosis and weigh this risk against their glycemic efficacy and the safety profiles of alternative therapeutic options.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Non-alcoholic fatty liver disease concerns with glucokinase activators - ORA - Oxford University Research Archive [ora4-prd.bodleian.ox.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. Glucokinase activator improves glucose tolerance and induces hepatic lipid accumulation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 8. Balancing efficacy and safety: glucokinase activators in glycemic and metabolic management of type 2 diabetes mellitus—a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological treatment options for metabolic dysfunction‐associated steatotic liver disease in patients with type 2 diabetes mellitus: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Comparison of the effects of three kinds of glucose‐lowering drugs on non‐alcoholic fatty liver disease in patients with type 2 diabetes: A randomized, open‐label, three‐arm, active control study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Induced Phospholipidosis & Steatosis Assay | Cyprotex - Evotec [evotec.com]
- 15. In vitro assessment of drug-induced liver steatosis based on human dermal stem cell-derived hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Safety and Efficacy of BMS-820132: A Comparative Analysis of a Partial Glucokinase Activator
For Researchers, Scientists, and Drug Development Professionals
BMS-820132 is an investigational partial glucokinase (GK) activator that was under development by Bristol Myers Squibb for the treatment of type 2 diabetes mellitus.[1][2][3] As a glucokinase activator, its proposed mechanism of action is to enhance glucose sensing in pancreatic β-cells and promote hepatic glucose uptake, thereby lowering blood glucose levels.[4] A key challenge for this drug class is the risk of hypoglycemia.[5][6] this compound was designed as a "partial" activator to potentially mitigate this risk.[2][6]
This guide provides a comparative overview of the available preclinical safety and efficacy data for this compound and contextualizes its profile with other glucokinase activators (GKAs) that have progressed further in clinical development. It is important to note that long-term clinical safety and efficacy data for this compound are not publicly available, as the results from its Phase 1 clinical trials (NCT01105429 and NCT01290575) have not been published.[3] The development status of this compound is currently listed as pending.[2]
Comparative Preclinical Data
The preclinical development of this compound focused on demonstrating its efficacy in animal models of diabetes while assessing its safety profile, particularly concerning hypoglycemia.
Efficacy
The primary measure of efficacy in preclinical studies for anti-diabetic agents is the ability to lower blood glucose levels, often assessed through an oral glucose tolerance test (OGTT).
| Compound | Animal Model | Key Efficacy Findings | Reference |
| This compound | Zucker diabetic fatty (ZDF) rats | Did not induce hypoglycemia.[2] | [2] |
| AZD1656 | Obese Zucker (fa/fa) rats | Daily oral doses of 3 mg/kg and 10 mg/kg over 29 days resulted in dose-dependent reductions in blood glucose. An OGTT on day 14 showed improved glucose clearance. | [7] |
| GKA71 | gk+/del mice on a high-fat diet | At 49 weeks, a 5 mg/kg daily dose resulted in lower fasted blood glucose levels compared to controls. | [7] |
| GKA23 | 6-hour-fasted rats | A 30 mg/kg intraperitoneal dose administered 30 minutes before an OGTT significantly improved glucose tolerance. | [8] |
Safety
A significant safety concern with full glucokinase activators is the risk of hypoglycemia. Preclinical toxicology studies are designed to identify such risks.
| Compound | Animal Model | Key Safety Findings | Reference |
| This compound | Healthy euglycemic Sprague-Dawley rats and beagle dogs | One-month toxicology studies revealed marked and extended hypoglycemia with associated clinical signs of toxicity and degenerative histopathological changes in the stomach, sciatic nerve, myocardium, and skeletal muscles. These adverse effects were not observed in hyperglycemic ZDF rats, suggesting the toxicity was secondary to exaggerated pharmacology (prolonged hypoglycemia).[2] | [2] |
| Piragliatin | - | Early clinical trials showed a notable incidence of hypoglycemia. | [9] |
| MK-0941 | - | Early clinical trials showed a notable incidence of hypoglycemia. In long-term administration experiments, a loss of efficacy was observed after several months. | [9] |
| AZD1656 | - | In long-term administration experiments, a loss of efficacy was observed after several months. | [9] |
Signaling Pathway and Experimental Workflow
Glucokinase Activation Signaling Pathway
Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes. Its activation by this compound is intended to increase glucose metabolism, leading to enhanced insulin (B600854) secretion from β-cells and increased glucose uptake and glycogen (B147801) synthesis in the liver.
Caption: Glucokinase activation pathway by this compound in pancreatic β-cells and hepatocytes.
Experimental Workflow: Oral Glucose Tolerance Test (OGTT) in Rats
The OGTT is a standard preclinical experiment to evaluate the efficacy of anti-diabetic compounds.
Caption: A typical experimental workflow for an Oral Glucose Tolerance Test (OGTT) in rats.
Experimental Protocols
Preclinical Toxicology Studies
While the specific, detailed protocols for the this compound toxicology studies are not publicly available, they would have followed established guidelines for such research. A general outline would include:
-
Animal Selection: Use of two species, typically one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., beagle dogs), as was the case for this compound.[2]
-
Dose Administration: Daily administration of this compound at multiple dose levels, along with a vehicle control group, for a specified duration (e.g., one month).[2]
-
Clinical Observations: Regular monitoring for clinical signs of toxicity, changes in body weight, and food consumption.
-
Clinical Pathology: Collection of blood and urine samples for hematology and clinical chemistry analysis at specified time points.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and organs are weighed. Tissues are collected, preserved, and examined microscopically for any pathological changes.
Oral Glucose Tolerance Test (OGTT) in Rats
The following is a generalized protocol for an OGTT in rats, based on common practices:[10]
-
Animal Acclimation and Fasting: Male Wistar rats (or another appropriate strain) are acclimated to the housing conditions. Before the test, rats are fasted overnight for approximately 16 hours with free access to water.[10]
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein at t = -30 minutes to measure fasting blood glucose.[10]
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically via oral gavage, at a predetermined time before the glucose challenge (e.g., 30 minutes prior).[10]
-
Glucose Challenge: At t = 0 minutes, a glucose solution (e.g., 1 g/kg body weight) is administered orally.[10]
-
Blood Sampling: Blood samples are collected from the tail vein at multiple time points after the glucose load (e.g., 30, 60, 90, and 120 minutes).[10]
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The data are plotted as blood glucose concentration versus time. The area under the curve (AUC) for the glucose excursion is calculated and compared between the treated and vehicle control groups to assess the compound's effect on glucose tolerance.
Conclusion
This compound represents an effort to develop a safer glucokinase activator by engineering a "partial" activation mechanism to reduce the risk of hypoglycemia. Preclinical studies in healthy animals highlighted the potential for hypoglycemia-related toxicity, a known risk for this drug class. However, these adverse effects were not observed in a diabetic animal model, suggesting a glucose-dependent safety profile.
The lack of published long-term clinical data for this compound prevents a direct comparison of its long-term safety and efficacy with other GKAs. The broader experience with other GKAs in clinical trials has shown modest efficacy in reducing HbA1c and fasting plasma glucose, but the risk of hypoglycemia and a tendency for diminishing efficacy over time have been persistent challenges. The future of glucokinase activators as a therapeutic class will likely depend on the development of compounds with an improved and sustained efficacy and safety profile.
References
- 1. contractpharma.com [contractpharma.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Single Ascending Dose Study of this compound in Patients With Type 2 Diabetes | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic glucokinase activator treatment at clinically translatable exposures gives durable glucose lowering in two animal models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mmpc.org [mmpc.org]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Safety Operating Guide
Proper Disposal and Safe Handling of BMS-820132: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like BMS-820132 are paramount for laboratory safety and environmental protection. This document provides essential guidance on the safe management of this compound, a partial glucokinase activator. While a specific Safety Data Sheet (SDS) from the manufacturer, Bristol Myers Squibb, is not publicly available for this compound, this guide synthesizes general principles of chemical safety and information from available resources to ensure responsible laboratory practices.
Immediate Safety and Handling Precautions
Personnel handling this compound should adhere to standard laboratory safety protocols for handling potentially hazardous chemicals. This includes the use of personal protective equipment (PPE) and adherence to handling guidelines.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. |
| Engineering Controls | Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |
| Hygiene Practices | Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling. |
| Spill Response | In case of a spill, avoid generating dust. Clean up spills promptly using appropriate absorbent materials and dispose of the waste in a sealed, labeled container. |
| Storage | Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. |
Proper Disposal Procedures for this compound
As an investigational compound, this compound should be treated as hazardous chemical waste. The primary disposal method should be through a licensed chemical waste disposal service.
Step-by-Step Disposal Plan:
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container. The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.
-
Container Management: Use a container that is compatible with the chemical. Ensure the container is kept closed except when adding waste.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Recommended Disposal Method: The recommended method for the final disposal of this compound is through a licensed chemical destruction facility, which will typically use high-temperature incineration.
Glucokinase Activation and its Role in Glycolysis
This compound is a partial activator of glucokinase (GK), an enzyme that plays a crucial role in glucose homeostasis. Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate, which is the first and rate-limiting step of glycolysis in pancreatic β-cells and hepatocytes. By activating glucokinase, this compound enhances glucose metabolism.
Caption: Role of this compound in activating glucokinase to facilitate the conversion of glucose to glucose-6-phosphate in the glycolytic pathway.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not publicly available. Researchers should develop their own protocols in accordance with their institution's guidelines and standard laboratory practices. It is crucial to perform a thorough risk assessment before beginning any new experiment involving this compound.
Disclaimer: This information is intended for guidance in a research laboratory setting and is not a substitute for a manufacturer-provided Safety Data Sheet or the guidance of your institution's Environmental Health and Safety department. Always consult your local regulations and institutional policies for the proper disposal of chemical waste.
Personal protective equipment for handling BMS-820132
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of BMS-820132, a potent, orally active partial glucokinase activator. In the absence of a publicly available, specific Safety Data Sheet (SDS) from the manufacturer, this guide is based on general best practices for handling potent, research-grade kinase inhibitors and available product information. All personnel must treat this compound as a potentially hazardous substance and adhere to the following guidelines to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when working with this compound to create a barrier between the researcher and the potentially hazardous compound. The required level of PPE varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: A NIOSH-approved N95 or higher-rated respirator is essential to prevent the inhalation of fine powders. - Gloves: Double-gloving with two pairs of nitrile gloves is required. Gloves should be changed immediately if contamination occurs. - Eye Protection: Chemical splash goggles are necessary to provide a complete seal around the eyes. - Lab Coat: A dedicated, disposable, or non-absorbent lab coat should be worn. - Ventilation: All weighing and aliquoting procedures must be conducted within a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves are recommended. - Eye Protection: Chemical splash goggles or a face shield should be worn, especially when there is a risk of splashing. - Lab Coat: A standard laboratory coat is required. - Ventilation: All work should be performed in a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves are required. - Eye Protection: Safety glasses with side shields are the minimum requirement. - Lab Coat: A standard laboratory coat should be worn. - Biological Safety Cabinet: All cell culture work involving this compound must be performed in a Class II biological safety cabinet to maintain sterility and protect the user. |
Operational Plan: Handling and Storage
A clear and concise operational plan is critical for the safe management of this compound within the laboratory.
Handling Procedures:
-
Designated Area: All work with this compound, from handling the solid compound to preparing solutions, must be conducted in a designated and clearly marked area within the laboratory.
-
Fume Hood: All manipulations of solid this compound and its concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other laboratory equipment when handling this compound. If dedicated equipment is not feasible, all equipment must be thoroughly decontaminated after use.
-
Hand Washing: Hands must be washed thoroughly with soap and water after handling the compound, even when gloves have been worn.
Storage:
Proper storage is crucial to maintain the stability and integrity of this compound.[1][2]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Store in a tightly sealed container, away from moisture and light.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area and prevent further access. Wear appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection. Cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including unused solutions and contaminated media, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Sharps: Dispose of all sharps, such as needles and pipette tips, that have come into contact with this compound in a puncture-resistant sharps container labeled for hazardous chemical waste.
Visual Guides
The following diagrams illustrate the recommended workflow for handling this compound and the immediate actions to take in case of an emergency.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
